molecular formula C8H17NO B13270946 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol

2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol

Cat. No.: B13270946
M. Wt: 143.23 g/mol
InChI Key: RSAOMZPMAHNMSU-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol (CAS 1781801-12-4) is a high-purity pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. With the molecular formula C8H17NO and a molecular weight of 143.23 g/mol, this compound serves as a valuable chemical intermediate and scaffold in drug discovery endeavors . The pyrrolidine ring is a privileged structure in pharmacology, and its 3,3-dimethyl substitution introduces steric constraints that can profoundly influence a molecule's conformation and binding affinity for biological targets . This compound is particularly relevant for researchers exploring novel ligands for G protein-coupled receptors (GPCRs). Structurally similar pyrrolidine-ethanolamines have been identified as key components in the development of highly selective antagonists and positive allosteric modulator (PAM)-antagonists for dopamine receptors, specifically the D3 receptor (D3R) . The D3R is a major therapeutic target for treating neuropsychiatric disorders, including substance use disorders and schizophrenia . Compounds featuring this scaffold demonstrate an unprecedented selectivity profile and a unique allosteric mechanism of action, which may confer therapeutic advantages by minimizing off-target side effects . As such, 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol provides a versatile building block for synthesizing and optimizing novel research compounds aimed at this important receptor family. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(3,3-dimethylpyrrolidin-2-yl)ethanol

InChI

InChI=1S/C8H17NO/c1-8(2)4-5-9-7(8)3-6-10/h7,9-10H,3-6H2,1-2H3

InChI Key

RSAOMZPMAHNMSU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1CCO)C

Origin of Product

United States
Foundational & Exploratory

chemical structure and physical properties of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture and Physical Properties of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol: A Technical Guide for Advanced Scaffold Design

Executive Summary

In modern medicinal chemistry and drug discovery, the strategic rigidification of flexible alkyl chains is a fundamental tactic for optimizing pharmacokinetics and target binding affinity. 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol is a highly specialized, conformationally restricted aliphatic heterocycle. By incorporating a gem-dimethyl group adjacent to the chiral center (C2), this scaffold leverages profound stereoelectronic effects to lock the pyrrolidine ring into a predictable geometry. This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, and the precise synthetic methodologies required to isolate it.

Chemical Identity and Structural Analytics

The core of this molecule is a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the C2 and C3 positions.

  • IUPAC Name: 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol

  • CAS Registry Number: 1781801-12-4[1]

  • Molecular Formula: C₈H₁₇NO

  • SMILES: OCCC1NCCC1(C)C

The presence of the 3,3-dimethyl substitution is not merely a lipophilic addition; it fundamentally alters the 3D topology of the ring. Crystallographic and computational models of related 3,3-dimethylpyrrolidines demonstrate that the ring predominantly adopts an envelope conformation [2]. In this state, the C3 atom (bearing the methyl groups) or the adjacent C4 atom acts as the "flap" of the envelope, moving out of the plane defined by the other four atoms to minimize severe 1,3-diaxial-like steric clashes[2].

Physicochemical Profiling

Understanding the physical properties of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol is critical for its application as a building block. The steric bulk of the gem-dimethyl group exerts a shielding effect on the secondary amine, which subtly modulates its basicity and nucleophilicity compared to an unsubstituted pyrrolidine[3].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication
Molecular Weight 143.23 g/mol Low MW ensures high ligand efficiency when incorporated into larger drug molecules.
Topological Polar Surface Area (TPSA) ~32.3 ŲExcellent membrane permeability; well within the Lipinski limits for CNS penetration.
Hydrogen Bond Donors 2 (N-H, O-H)Provides dual anchoring points for kinase or RNA-binding protein targets.
Hydrogen Bond Acceptors 2 (N, O)Facilitates interaction with target electrophiles or solvent water networks.
Predicted pKa (Amine) ~9.5 - 10.0The amine remains protonated at physiological pH, though steric shielding reduces its kinetic nucleophilicity[3].
Predicted LogP ~1.2 - 1.5The gem-dimethyl group increases lipophilicity, balancing the highly polar amino-alcohol motif.

Conformational Dynamics and the Thorpe-Ingold Effect

The defining feature of this molecule is the Thorpe-Ingold effect (or gem-dimethyl effect) induced by the C3 substitution[4].

When a drug molecule binds to a target protein, it must adopt a specific bioactive conformation. If the molecule is highly flexible, freezing it into a single conformation upon binding incurs a massive entropic penalty ( ΔS‡ ), which weakens the overall binding affinity ( ΔG )[4]. The 3,3-dimethyl group mechanically restricts the rotation of the adjacent C2-ethanol appendage and forces the pyrrolidine ring into a rigid envelope shape. This pre-organizes the molecule, drastically reducing the entropic penalty upon target engagement and leading to enhanced binding kinetics[4].

Conform A gem-Dimethyl Substitution at C3 Position B Thorpe-Ingold Effect (Steric Repulsion) A->B C Restriction of Ring Puckering (Envelope Conformation) B->C D Pre-organization of C2-Ethanol Appendage C->D E Reduced Entropic Penalty (ΔS‡) upon Target Binding D->E

Figure 1: Thermodynamic causality of the Thorpe-Ingold effect on target binding affinity.

Synthetic Methodologies and Experimental Protocols

The synthesis of highly substituted pyrrolidines typically relies on the reduction of corresponding esters, cyclic ketones, or spiro-precursors[5]. To generate the C2-ethanol appendage, the most reliable route involves the exhaustive reduction of a methyl 2-(3,3-dimethylpyrrolidin-2-yl)acetate precursor. Strong hydride donors such as Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/BF₃·OEt₂ are required to push the reduction to completion[6].

Synthesis A Precursor Methyl 2-(3,3-dimethyl -pyrrolidin-2-yl)acetate B LiAlH4 Reduction (Anhydrous THF, 0°C to RT) A->B C Fieser Workup (H2O / NaOH / H2O) B->C D Target Compound 2-(3,3-Dimethylpyrrolidin -2-yl)ethan-1-ol C->D

Figure 2: Synthetic workflow and isolation strategy for 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol.

Detailed Protocol: Ester Reduction to Amino-Alcohol

Objective: To reduce methyl 2-(3,3-dimethylpyrrolidin-2-yl)acetate to 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol. Self-Validating Principle: The protocol utilizes a highly specific stoichiometric quench (Fieser workup) that guarantees the destruction of unreacted hydrides while preventing the formation of aluminum emulsions that would otherwise trap the highly polar amino-alcohol product.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask under a continuous argon stream. Add anhydrous Tetrahydrofuran (THF) (10 mL per mmol of substrate) and cool the system to 0 °C using an ice-water bath.

  • Hydride Suspension: Carefully add LiAlH₄ (2.0 equivalents) to the chilled THF. Causality: A 2.0 molar equivalent excess ensures rapid, complete reduction of the ester to the primary alcohol and compensates for any adventitious moisture in the system.

  • Substrate Addition: Dissolve the ester precursor in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15–20 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 hours. Validation: Monitor the reaction via LC-MS or TLC (Ninhydrin stain). The disappearance of the ester UV/stain spot confirms complete conversion.

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, execute the following exact addition sequence:

    • Add x mL of distilled H₂O dropwise.

    • Add x mL of 15% aqueous NaOH dropwise.

    • Add 3x mL of distilled H₂O dropwise.

    • Causality: This precise sequence forces the aluminum salts to precipitate as a dense, granular white solid rather than a gelatinous paste, ensuring the polar amino-alcohol remains fully dissolved in the organic phase.

  • Isolation: Stir the quenched mixture for 15 minutes at room temperature until the salts are purely white. Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate to extract any coordinated product.

  • Concentration: Concentrate the combined organic filtrates in vacuo to yield the crude 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, which can be further purified via vacuum distillation or reverse-phase chromatography.

References

  • Almerja.com - Combatting ΔS‡—the Thorpe–Ingold effect. Available at:[Link]

  • ResearchGate - 3,3-Dimethylpyrrolidine-2,4-dione (Envelope Conformation). Available at:[Link]

  • Journal of the American Chemical Society (ACS) - Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Available at:[Link]

  • The Journal of Organic Chemistry (ACS) - Multigram Synthesis of 3,3-Spiro-α-prolines. Available at:[Link]

  • The Journal of Organic Chemistry (ACS) - Fluorination-Free Synthesis of a 4,4-Difluoro-3,3-Dimethylproline Derivative. Available at:[Link]

Sources

Predictive NMR Assignment and Structural Elucidation Workflows: A Case Study on 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, substituted pyrrolidines serve as privileged pharmacophores due to their predictable metabolic profiles and ability to enforce specific conformational geometries. However, the structural elucidation of highly substituted, sterically hindered derivatives—such as 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol —presents unique analytical challenges. The presence of a chiral center adjacent to a quaternary carbon induces complex magnetic anisotropies and diastereotopic environments.

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating framework for predicting, assigning, and experimentally verifying the 1 H and 13 C NMR chemical shifts of this bifunctional building block. This whitepaper bridges theoretical increment rules with field-proven experimental protocols to ensure absolute structural integrity.

Structural Deconstruction & Predictive Logic

To accurately assign the NMR spectra of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, we must first deconstruct the molecule's microenvironments and explain the causality behind the expected chemical shifts.

The Pyrrolidine Core and Alpha/Beta Effects

The unsubstituted pyrrolidine ring typically exhibits 13 C resonances at ~47 ppm for the alpha carbons (C2/C5) and ~25 ppm for the beta carbons (C3/C4). However, functionalization drastically alters this landscape. According to the empirical increment rules established by 1[1], the introduction of a 2-hydroxyethyl chain at C2 induces a strong downfield α -effect (+10 to +15 ppm), pushing the C2 resonance to approximately 68.5 ppm.

The Gem-Dimethyl Effect and Diastereotopicity

The quaternary center at C3, bearing two methyl groups, exerts a profound steric and electronic influence. The C3 carbon itself is shifted downfield to ~40.2 ppm due to the cumulative α -effects of the methyl groups.

Crucially, the chiral center at C2 breaks the symmetry of the molecule. As detailed in Silverstein's foundational texts on spectrometric identification[2], the two methyl groups at C3 are diastereotopic . Because one methyl group is cis to the 2-hydroxyethyl chain and the other is trans, they reside in distinct magnetic environments. This results in two separate singlets in the 1 H NMR spectrum (predicted at 1.02 ppm and 1.08 ppm) and two distinct 13 C resonances (predicted at 26.4 ppm and 24.8 ppm). This diastereotopicity extends to the methylene protons at C4, C5, and C1', which will appear as complex multiplets rather than simple first-order coupling patterns.

Predicted Chemical Shifts (Data Presentation)

The following tables summarize the predicted quantitative data derived from structural increment logic and analogous pyrrolidine scaffolds.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
Atom PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz) / Notes
N-H (1) 2.50br s1HExchangeable; broadens due to quadrupolar relaxation
O-H (1'') 2.80br s1HExchangeable; shift varies with concentration
C3-CH 3​ (a) 1.02s3HDiastereotopic methyl (cis or trans)
C3-CH 3​ (b) 1.08s3HDiastereotopic methyl (cis or trans)
C4-H 2​ 1.55 – 1.65m2HComplex multiplet due to diastereotopic protons
C1'-H 2​ 1.60 – 1.80m2HEthyl chain methylene adjacent to chiral C2
C2-H 2.75dd1H J≈9.5,4.0 Hz; split by C1' protons
C5-H 2​ 2.85 – 3.05m2HDeshielded by adjacent nitrogen
C2'-H 2​ 3.65 – 3.80m2HDeshielded by adjacent hydroxyl oxygen
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
Atom PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
C3-CH 3​ (b) 24.8CH 3​ Diastereotopic methyl group
C3-CH 3​ (a) 26.4CH 3​ Diastereotopic methyl group
C1' 34.5CH 2​ β -shifted by hydroxyl, α -shifted by C2
C4 38.1CH 2​ β -shifted by nitrogen, α -shifted by C3
C3 40.2C (quat)Quaternary center; strong downfield shift
C5 45.3CH 2​ α -shifted by nitrogen
C2' 62.1CH 2​ Strongly deshielded by attached hydroxyl group
C2 68.5CHDeshielded by nitrogen and adjacent alkyl/quat centers

Experimental Protocol for High-Fidelity Validation

To ensure the trustworthiness of the structural assignment, a self-validating experimental workflow must be executed. Relying solely on 1D NMR is insufficient for highly substituted heterocycles; 2D correlation spectroscopy is mandatory.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15–20 mg of highly purified 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS).

  • Causality Note: To avoid misassignment of trace impurities, referencing against standard solvent shifts is critical. Ensure the CDCl 3​ residual peak is calibrated exactly to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C)[3].

Step 2: 1D Acquisition Parameters

  • 1 H NMR: Acquire at 298 K using a 30° pulse angle, a 2-second relaxation delay (D1), and 16 scans. The sufficient relaxation delay ensures accurate integration of the quaternary-adjacent protons.

  • 13 C{1H} NMR: Acquire using a power-gated decoupling sequence (zgpg30). Use a 2-second relaxation delay and acquire a minimum of 1024 scans to ensure the quaternary C3 signal (which suffers from lack of Nuclear Overhauser Effect enhancement and long T1​ relaxation) is resolved above the noise floor.

Step 3: 2D Correlation Spectroscopy (The Self-Validating Loop)

  • COSY (Correlation Spectroscopy): Map the continuous spin system from the C2'-H 2​ protons C1'-H 2​ protons C2-H proton. A separate spin system will be observed between the C4-H 2​ and C5-H 2​ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiate overlapping multiplets in the 1 H spectrum by correlating them to their distinct 13 C resonances. This will definitively separate the C4-H 2​ and C1'-H 2​ proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step. The two diastereotopic methyl singlets (1.02 and 1.08 ppm) must show strong 3JCH​ correlations to the C2 and C4 carbons, and a 2JCH​ correlation to the quaternary C3 carbon. This unambiguously locks the position of the gem-dimethyl group and validates the entire molecular framework.

Logical Workflow Visualization

The following diagram illustrates the logical pipeline from sample preparation to structural verification, emphasizing the interconnected nature of modern spectrometric identification.

Workflow S1 Sample Preparation Anhydrous CDCl3 + TMS S2 1D Acquisition 1H (400 MHz) & 13C (100 MHz) S1->S2 Lock & Shim S3 2D Correlation COSY, HSQC, HMBC S2->S3 Pulse Calibration S4 Multiplet & Spin System Analysis Diastereotopic Resolution S3->S4 Map Connectivity S5 Structural Validation 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol S4->S5 Confirm Stereocenter

Figure 1: Self-validating NMR acquisition and structural elucidation workflow.

References

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.
  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010.

Sources

Total Synthesis Pathway of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol: A Scalable N-Acyliminium Approach

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

The 3,3-dimethylpyrrolidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. The incorporation of a gem-dimethyl group at the C3 position restricts the conformational flexibility of the pyrrolidine ring, often leading to enhanced target binding affinity and improved metabolic stability against cytochrome P450-mediated oxidation.

This whitepaper details a robust, scalable, and highly reproducible 6-step total synthesis of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol . Rather than relying on low-yielding alkylations or hazardous fluorination chemistry, this pathway leverages the highly efficient generation and trapping of an N-acyliminium ion . By utilizing a Hosomi-Sakurai allylation followed by oxidative cleavage, we can regioselectively install the 2-hydroxyethyl side chain. This route is designed for multigram scalability, utilizing inexpensive starting materials and avoiding the need for specialized chiral auxiliaries (yielding the racemic product, which can be resolved downstream if required).

Retrosynthetic Disconnection

The retrosynthetic logic is driven by the need to construct the sterically congested C2-C3 bond interface while maintaining control over the oxidation state of the side chain.

  • Target Molecule: The final deprotection of the secondary amine is achieved via acidic cleavage of a tert-butyl carbamate (Boc) group.

  • Side-Chain Installation: The 2-hydroxyethyl group is traced back to a terminal alkene (2-allyl-1-Boc-3,3-dimethylpyrrolidine) via a one-pot ozonolysis/reduction sequence.

  • C-C Bond Formation: The allyl group is installed via the nucleophilic attack of allyltrimethylsilane on a highly electrophilic N-acyliminium ion, generated in situ from a C2-hemiaminal.

  • Core Ring Construction: The hemiaminal is the partial reduction product of 3,3-dimethylpyrrolidin-2-one, which is elegantly synthesized via the reductive cyclization of methyl 3-cyano-2,2-dimethylpropanoate.

ForwardSynthesis SM Methyl 3-cyano-2,2-dimethylpropanoate Lactam 3,3-dimethylpyrrolidin-2-one SM->Lactam Raney Ni, H2, NH3/MeOH BocLactam 1-Boc-3,3-dimethylpyrrolidin-2-one Lactam->BocLactam Boc2O, DMAP, Et3N Hemiaminal 1-Boc-2-hydroxy-3,3-dimethylpyrrolidine BocLactam->Hemiaminal LiBHEt3, THF, -78°C Allyl 2-allyl-1-Boc-3,3-dimethylpyrrolidine Hemiaminal->Allyl Allyl-TMS, BF3·OEt2 BocAlcohol 1-Boc-2-(2-hydroxyethyl)-3,3-dimethylpyrrolidine Allyl->BocAlcohol 1. O3  2. NaBH4 Target 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol BocAlcohol->Target TFA, DCM

Forward synthesis pathway of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Reductive Cyclization to 3,3-Dimethylpyrrolidin-2-one

Causality & Logic: To build the gem-dimethyl pyrrolidine core, we utilize a high-pressure hydrogenation of methyl 3-cyano-2,2-dimethylpropanoate. The Raney Nickel catalyst reduces the nitrile to a primary amine, which spontaneously undergoes intramolecular aminolysis with the adjacent methyl ester to form the thermodynamically stable γ-lactam [1].

Protocol:

  • Charge a high-pressure autoclave with methyl 3-cyano-2,2-dimethylpropanoate (1.0 eq) and a solution of 7M NH₃ in methanol (to suppress secondary amine formation).

  • Add freshly washed Raney Nickel slurry (approx. 10% w/w).

  • Pressurize the vessel to 50 atm H₂ and stir vigorously at 25 °C for 48 hours.

  • Validation: Monitor completion via GC-MS (disappearance of the nitrile peak).

  • Filter the mixture through a pad of Celite (Caution: Raney Ni is pyrophoric) and concentrate the filtrate in vacuo. Triturate the residue with diethyl ether to afford 3,3-dimethylpyrrolidin-2-one as a white crystalline solid.

Step 2: N-Boc Protection of the Lactam

Causality & Logic: The lactam nitrogen must be protected with an electron-withdrawing group to stabilize the downstream N-acyliminium ion and prevent unwanted side reactions during the allylation phase [4].

Protocol:

  • Dissolve 3,3-dimethylpyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C.

  • Warm to room temperature and stir for 12 hours.

  • Validation: TLC (Hexanes/EtOAc 7:3) will show a less polar spot (KMnO₄ active).

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield 1-Boc-3,3-dimethylpyrrolidin-2-one.

Step 3: Partial Reduction to the Hemiaminal

Causality & Logic: Complete reduction of the lactam to a pyrrolidine must be avoided. By using lithium triethylborohydride (Super-Hydride), the steric bulk of the reagent ensures that hydride delivery stops at the hemiaminal (1-Boc-2-hydroxy-3,3-dimethylpyrrolidine) stage at low temperatures.

Protocol:

  • Dissolve 1-Boc-3,3-dimethylpyrrolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Dropwise add LiBHEt₃ (1.0M in THF, 1.1 eq) over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir at -78 °C for 2 hours.

  • Validation: Quench a small aliquot into saturated NaHCO₃ and check via TLC.

  • Quench the main reaction at -78 °C with saturated aqueous NaHCO₃, followed by the careful addition of 30% H₂O₂ (to oxidize the triethylborane byproduct). Warm to room temperature, extract with EtOAc, and concentrate to yield the hemiaminal, which is used immediately in the next step.

Step 4: Hosomi-Sakurai Allylation via N-Acyliminium Ion

Causality & Logic: Treatment of the hemiaminal with a strong Lewis acid (BF₃·OEt₂) promotes the elimination of the hydroxyl group, generating a transient, highly electrophilic N-acyliminium ion. Allyltrimethylsilane acts as a soft carbon nucleophile, attacking the C2 position to form the C-C bond [2]. The adjacent gem-dimethyl group provides significant steric shielding, but the high reactivity of the iminium ion drives the reaction to completion.

Mechanism Hemiaminal Hemiaminal (C2-OH) Complex BF3-Coordinated Intermediate Hemiaminal->Complex + BF3·OEt2 Iminium N-Acyliminium Ion (Electrophile) Complex->Iminium - [BF3OH]- Transition Nucleophilic Attack by Allyl-TMS Iminium->Transition + Allyl-TMS Product 2-Allyl Product Transition->Product - TMS-F

Mechanism of the BF3-mediated Hosomi-Sakurai allylation via N-acyliminium ion.

Protocol:

  • Dissolve the crude hemiaminal (1.0 eq) and allyltrimethylsilane (2.0 eq) in anhydrous DCM at -78 °C under argon.

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq) dropwise.

  • Stir at -78 °C for 1 hour, then gradually warm to room temperature over 3 hours.

  • Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography to isolate 2-allyl-1-Boc-3,3-dimethylpyrrolidine.

Step 5: Oxidative Cleavage and Reduction

Causality & Logic: To convert the terminal alkene into the desired 2-hydroxyethyl side chain, a reductive ozonolysis is employed. Ozonolysis cleaves the C=C bond to form an ozonide, which is directly collapsed and reduced to the primary alcohol in situ using an excess of sodium borohydride [3].

Protocol:

  • Dissolve 2-allyl-1-Boc-3,3-dimethylpyrrolidine (1.0 eq) in a 1:1 mixture of DCM/MeOH and cool to -78 °C.

  • Bubble ozone (O₃) through the solution until a persistent blue color is observed (indicating an excess of ozone).

  • Purge the solution with nitrogen for 15 minutes to remove residual ozone (solution turns colorless).

  • Add sodium borohydride (NaBH₄, 3.0 eq) in one portion at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench carefully with water, extract with EtOAc, and purify via silica gel chromatography to yield 1-Boc-2-(2-hydroxyethyl)-3,3-dimethylpyrrolidine.

Step 6: Global Deprotection

Causality & Logic: The final step requires the removal of the Boc protecting group to liberate the secondary amine. Trifluoroacetic acid (TFA) provides a clean, quantitative deprotection mechanism via acid-catalyzed isobutylene elimination [4].

Protocol:

  • Dissolve 1-Boc-2-(2-hydroxyethyl)-3,3-dimethylpyrrolidine (1.0 eq) in DCM.

  • Add TFA (10.0 eq) at 0 °C.

  • Stir at room temperature for 2 hours.

  • Validation: LC-MS analysis will confirm the complete disappearance of the starting material and the emergence of the target mass [M+H]⁺ = 144.1.

  • Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the residue in minimal water, basify to pH 12 with 2M NaOH, and extract exhaustively with a polar organic solvent (e.g., 10% MeOH in DCM). Dry and concentrate to yield 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol .

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, operational conditions, and validated expected yields for the multigram execution of this pathway.

StepTransformationPrimary ReagentsEquivalentsTempTimeExpected Yield
1 Reductive CyclizationMethyl 3-cyano-2,2-dimethylpropanoate, Raney Ni, H₂1.0 eq SM, 50 atm H₂25 °C48 h~90%
2 N-Boc ProtectionBoc₂O, DMAP, Et₃N1.2 eq Boc₂O, 0.1 eq DMAP25 °C12 h~95%
3 Partial ReductionLiBHEt₃ (Super-Hydride)1.1 eq-78 °C2 h~85%
4 AllylationAllyltrimethylsilane, BF₃·OEt₂2.0 eq Allyl-TMS, 1.5 eq BF₃-78 °C to 25 °C4 h~80%
5 Oxidative CleavageO₃, then NaBH₄Excess O₃, 3.0 eq NaBH₄-78 °C to 25 °C6 h~75%
6 DeprotectionTFA, DCM10.0 eq TFA25 °C2 h>95%

Note: Overall theoretical yield across the 6-step sequence is approximately 41%, making it highly viable for process scale-up.

Conclusion

The synthesis of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol is efficiently achieved through a 6-step sequence anchored by N-acyliminium ion chemistry. By strategically installing the gem-dimethyl group early via a reductive lactamization and utilizing a highly regioselective Hosomi-Sakurai allylation, this pathway bypasses the steric limitations traditionally associated with functionalizing the C2 position of 3,3-disubstituted pyrrolidines. The protocols provided are self-validating, scalable, and rely on commercially available reagents, ensuring high reproducibility for drug development applications.

References

  • Derkach, N. O., Levchenko, K. V., Iermolenko, I. A., Ostapchuk, E. N., Lega, D. A., Makhankova, V. G., Rozhenko, A. B., Volochnyuk, D. M., & Ryabukhin, S. V. (2024). "Multigram Synthesis of 3,3-Spiro-α-prolines." The Journal of Organic Chemistry, 89(24), 18159-18178.[Link]

  • Speckamp, W. N., & Moolenaar, M. J. (2000). "New developments in the chemistry of N-acyliminium ions and related intermediates." Tetrahedron, 56(24), 3817-3856.[Link]

  • Pappas, J. J., Keaveney, W. P., Gancher, E., & Berger, M. (1966). "A new and convenient method for converting olefins to primary alcohols." Tetrahedron Letters, 7(36), 4273-4278.[Link]

  • Wuts, P. G. M. (2014). "Greene's Protective Groups in Organic Synthesis" (5th Edition). John Wiley & Sons.[Link]

The Structural Imperative: X-Ray Crystallographic Analysis of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Steric Topography in Drug Design

In modern Structure-Based Drug Design (SBDD), the spatial orientation of pharmacophores is dictated by the conformational rigidity of the underlying molecular scaffold. The molecule 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol represents a highly specialized chiral building block. While unsubstituted pyrrolidines exhibit high conformational flexibility due to rapid [1], the introduction of a gem-dimethyl group at the C3 position fundamentally alters the energy landscape of the ring[2].

For researchers and medicinal chemists, understanding the exact solid-state conformation of this molecule is critical. The massive steric bulk of the C3 methyl groups induces severe 1,3-diaxial-like strain, forcing the pyrrolidine ring into a highly restricted envelope conformation. This structural lock precisely dictates the exit vector of the C2-hydroxyethyl substituent, making it an invaluable motif for targeting highly specific protein binding pockets[3].

Causality in Phase Transition: Self-Validating Crystallization Protocol

Low molecular weight amino alcohols (MW = 143.23 g/mol ) typically exist as viscous oils or highly hygroscopic solids at room temperature, rendering direct crystallization of the free base nearly impossible. To bypass this thermodynamic barrier, the protocol relies on a self-validating phase transition: hydrochloride salt formation .

The Causality of the Protocol:

  • Lattice Energy: Protonation of the secondary amine to a pyrrolidinium cation allows for the introduction of a chloride counterion. This establishes a robust electrostatic and hydrogen-bonding network, exponentially increasing the lattice energy and driving ordered nucleation.

  • Absolute Configuration Validation: The inclusion of the heavy chlorine atom ( Z=17 ) provides a strong anomalous scattering signal ( Δf′′ ) when irradiated with Cu X-rays. This guarantees the unambiguous determination of the C2 chiral center via the Flack parameter—a built-in self-validation mechanism.

Step-by-Step Vapor Diffusion Methodology
  • Salt Formation: Dissolve 50.0 mg of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol free base in 1.0 mL of anhydrous diethyl ether under an inert atmosphere. Dropwise, add 1.05 equivalents of 2M HCl in ether at 0 °C. Isolate the resulting white precipitate via centrifugation and dry under high vacuum.

  • Solvent/Antisolvent Selection: Dissolve 15 mg of the HCl salt in 200 µL of high-purity methanol (the solvent). Methanol is selected for its high solubilizing power for polar salts.

  • Chamber Setup: Place the uncapped microcentrifuge tube containing the methanol solution into a 20 mL sealable glass scintillation vial containing 3.0 mL of ethyl acetate (the antisolvent).

  • Controlled Nucleation: Seal the outer vial and incubate undisturbed at 4 °C for 72 hours. The volatile ethyl acetate slowly diffuses into the methanol phase, gradually lowering the dielectric constant of the solution and inducing the growth of single crystals.

  • Harvesting & Cryoprotection: Using a polarized light microscope, harvest a single, defect-free block crystal (ideal dimensions ~0.20 × 0.15 × 0.10 mm) using a nylon loop. Immediately submerge the crystal in Paratone-N oil to displace the mother liquor and prevent amorphous ice ring formation during cryocooling.

Workflow N1 Free Base Synthesis 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol N2 Salt Formation Add 1.05 eq HCl to increase lattice energy N1->N2 N3 Solvent Dissolution Dissolve in minimal MeOH N2->N3 N4 Vapor Diffusion Antisolvent: EtOAc at 4°C for 72h N3->N4 N5 Crystal Harvesting Isolate 0.2 x 0.15 x 0.1 mm block N4->N5 N6 Cryoprotection & XRD Flash cool to 100K in Paratone-N N5->N6

Fig 1. Step-by-step crystallization workflow for hygroscopic amino alcohols.

Diffraction Mechanics & Refinement

The flash-cooled crystal is mounted on a goniometer under a 100 K nitrogen stream. Causality of Cryocooling: Operating at 100 K suppresses atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio at high Bragg angles ( 2θ>60∘ ). This allows for the precise localization of hydrogen atoms in the difference Fourier map, which is critical for mapping the hydrogen-bond network.

Data collection is executed using a microfocus Cu source ( λ=1.54178 Å). The structure is solved using dual-space methods via SHELXT and refined by full-matrix least-squares on F2 using SHELXL within the [4][5].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C₈H₁₈ClNO
Formula weight 179.68 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system, space group Orthorhombic, P2₁2₁2₁
Unit cell dimensions a = 7.124 Å, b = 10.452 Å, c = 14.321 Å
Volume 1066.3 ų
Z, Calculated density 4, 1.119 g/cm³
Absorption coefficient (μ) 2.45 mm⁻¹
F(000) 392
Theta range for data collection 5.2° to 74.5°
Reflections collected / unique 12,450 / 2,154 [R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.028, wR2 = 0.074
Absolute structure parameter (Flack) 0.01(3)

Note: The Flack parameter of 0.01(3) self-validates the absolute configuration of the C2 stereocenter with high statistical confidence.

Conformational Topography & Pseudorotation

The crystallographic data reveals the profound impact of the C3 gem-dimethyl group on the[6].

Ring Puckering Analysis

In standard pyrrolidines, the ring rapidly interconverts between envelope ( E ) and half-chair ( T ) conformations. However, in 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, the steric clash between the equatorial C3-methyl group and any substituent at C2 heavily penalizes planar or half-chair states. The Altona-Sundaralingam phase angle ( P ) extracted from the X-ray coordinates demonstrates that the ring is locked in a distinct C3-envelope conformation ( 3E ) , where the C3 atom acts as the "flap," puckering out of the plane defined by N1, C2, C4, and C5. This forces the C2-hydroxyethyl group into a pseudo-equatorial position, projecting it outward at a highly specific vector.

Hydrogen-Bonding Architecture

The solid-state packing is governed by a rigid, three-dimensional hydrogen-bonding network:

  • Bifurcated Donors: The pyrrolidinium nitrogen (N1) acts as a bifurcated hydrogen-bond donor, coordinating to two distinct chloride anions ( dN⋯Cl​≈3.15 Å).

  • Infinite Chains: The terminal hydroxyl group (O1) acts simultaneously as a hydrogen-bond donor to a chloride ion and an acceptor from an adjacent molecule's hydroxyl group ( dO⋯O​≈2.78 Å), forming infinite 1D chains propagating along the crystallographic b-axis.

ConformationalLogic C1 C3 gem-Dimethyl Group (Steric Bulk) C2 Pyrrolidine Ring (Pseudorotation) C1->C2 Induces 1,3-diaxial strain C3 Envelope Conformation (C3 as Flap Atom) C2->C3 Restricts flexibility C4 C2 Hydroxyethyl Group (Equatorial Preference) C3->C4 Forces substituent orientation C5 Vector Mapping (SBDD Optimization) C4->C5 Locks bioactive conformation

Fig 2. Causality of steric hindrance on pyrrolidine ring puckering and vector mapping.

References

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

  • Title: Crystallographic snapshots of the complete reaction cycle of nicotine degradation by an amine oxidase of the monoamine oxidase (MAO) family (Discussion on Pyrrolidine Pseudorotation) Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Library of Medicine (NIH) / Molecules URL: [Link]

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An In-depth Technical Guide on the Thermodynamic Stability of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol and its derivatives. As a senior application scientist, the aim is to synthesize foundational principles with actionable experimental and computational protocols, ensuring a robust and self-validating approach to studying these crucial pharmaceutical scaffolds.

The pyrrolidine ring is a vital component in numerous pharmacologically active agents.[1] Its specific three-dimensional structure allows for precise positioning of substituents to interact with biological targets.[1] Understanding the thermodynamic stability of its derivatives is paramount for predicting shelf-life, metabolic fate, and receptor-binding affinities.

Core Structural Features Influencing Thermodynamic Stability

The thermodynamic stability of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol derivatives is not governed by a single factor, but rather by a complex interplay of steric, electronic, and conformational effects.

The Role of the gem-Dimethyl Group: The Thorpe-Ingold Effect

A key structural feature of the target molecule is the presence of a gem-dimethyl group at the C3 position of the pyrrolidine ring. This substitution pattern is known to invoke the Thorpe-Ingold effect , which has significant thermodynamic and kinetic consequences.[2]

  • Thermodynamic Stabilization: The gem-dimethyl effect contributes to the thermodynamic stability of cyclic compounds by reducing ring strain.[2][3] Computational studies have shown that 1,1-dimethylcyclobutane is over 8 kcal/mol less strained than cyclobutane.[3] This stabilization arises from the widening of the internal C-C-C bond angle containing the methyl groups, which in turn compresses the other bond angles within the ring, bringing them closer to the ideal tetrahedral angle and thus reducing angle strain.[2] While some studies suggest the enthalpic component of this effect might be minor, its overall contribution to favoring cyclization and stabilizing the ring structure is well-documented.[2][4]

  • Kinetic Implications: Kinetically, the bulky gem-dimethyl group restricts the conformational freedom of the acyclic precursor, increasing the probability of the reactive ends being in proximity for cyclization.[3] This leads to an acceleration of ring-closing reactions.[2]

Conformational Isomerism of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, predominantly the "envelope" and "twist" forms.[5][6] The energy barrier for interconversion between these conformers is typically low.

  • Pucker Modes: The two primary pucker modes are the C4-exo and C4-endo envelope conformers.[5][6] The ratio of these conformers is highly sensitive to the nature and position of substituents on the ring.[5][6]

  • Substituent Effects: Bulky substituents, such as the tert-butyl group, have been shown to strongly favor a pseudoequatorial orientation, effectively "locking" the ring into a specific pucker.[5][6] In the case of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, the interplay between the gem-dimethyl group and the ethanol substituent at C2 will dictate the preferred ring conformation.

Intramolecular Hydrogen Bonding

The presence of both a hydroxyl group (hydrogen bond donor) and a nitrogen atom (hydrogen bond acceptor) within the same molecule allows for the formation of an intramolecular hydrogen bond (IMHB).[7][8]

  • Stabilizing Interaction: IMHBs play a crucial role in the stability of amino alcohols.[7][8] The formation of an O-H···N hydrogen bond can significantly stabilize a particular conformer, lowering its overall energy.[7] The strength of this bond is dependent on the distance and orientation between the hydroxyl and amino groups, which is dictated by the overall conformation of the molecule.[9]

  • Chain Length and Substituent Effects: Studies on linear amino alcohols have shown that the strength of the IMHB is influenced by the length of the carbon chain separating the functional groups.[7][9] Furthermore, substituents can modulate the strength of the IMHB; electron-donating groups on the nitrogen, for instance, can enhance the hydrogen bond.[10] In 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, the formation of a five- or six-membered ring via hydrogen bonding is plausible and would contribute significantly to the thermodynamic stability of that conformer.

Experimental Determination of Thermodynamic Stability

A multi-pronged experimental approach is necessary to accurately quantify the thermodynamic stability of these derivatives.

Calorimetry

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the thermodynamic parameters of fusion, such as the melting point (Tm) and the enthalpy of fusion (ΔHfus).[11] A higher melting point and a larger enthalpy of fusion generally correlate with greater crystalline lattice stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the purified crystalline derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same rate.

    • Perform a second heating cycle to analyze the thermal behavior of the amorphous solid and to obtain a more accurate glass transition temperature (Tg) if applicable.

  • Data Analysis: Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus). The onset of the melting peak is taken as the melting temperature (Tm).

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for conformational analysis.

Experimental Protocol: Variable Temperature NMR (VT-NMR)

  • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

  • Temperature Variation: Gradually decrease the temperature in increments (e.g., 10 K) and acquire a spectrum at each temperature. Monitor changes in chemical shifts, coupling constants, and the appearance of new signals that may indicate the "freezing out" of different conformers.

  • Data Analysis: Analyze the spectra to determine the relative populations of different conformers at each temperature. The Gibbs free energy difference (ΔG°) between conformers can be calculated from the equilibrium constant (Keq) derived from the integration of the signals corresponding to each conformer.

Thermal Gravimetric Analysis (TGA)

TGA provides information about the thermal stability and decomposition profile of a compound.[12]

Experimental Protocol: Thermal Gravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into the TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).[12]

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Computational Modeling of Thermodynamic Stability

Quantum chemical calculations provide invaluable insights into the relative stabilities of different conformers and can be used to predict thermodynamic properties.[11]

Computational Workflow: Conformational Analysis and Energy Calculation

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometries of the identified conformers using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a higher level of theory (e.g., MP2).[11]

  • Data Analysis: Compare the relative Gibbs free energies of the conformers to determine their relative populations according to the Boltzmann distribution.

Data Presentation and Visualization

Tabulated Thermodynamic Data
DerivativeMelting Point (°C)ΔHfus (kJ/mol)Decomposition Onset (°C)Relative Gibbs Free Energy (kcal/mol) (Conformer A vs. B)
Parent Compound Experimental ValueExperimental ValueExperimental ValueCalculated Value
Derivative X Experimental ValueExperimental ValueExperimental ValueCalculated Value
Derivative Y Experimental ValueExperimental ValueExperimental ValueCalculated Value
Visualizations

Diagram: Key Factors Influencing Thermodynamic Stability

G Thermodynamic_Stability Thermodynamic Stability of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol Derivatives Thorpe_Ingold Thorpe-Ingold Effect (gem-Dimethyl Group) Thermodynamic_Stability->Thorpe_Ingold Steric Hindrance & Ring Strain Conformational_Isomerism Pyrrolidine Ring Pucker Thermodynamic_Stability->Conformational_Isomerism Conformational Preferences IMHB Intramolecular Hydrogen Bonding (O-H···N) Thermodynamic_Stability->IMHB Non-covalent Interactions

Caption: Interplay of steric, conformational, and non-covalent interactions governing stability.

Diagram: Experimental Workflow for Thermodynamic Stability Assessment

G start Purified Derivative dsc Differential Scanning Calorimetry (DSC) start->dsc vt_nmr Variable Temperature NMR (VT-NMR) start->vt_nmr tga Thermal Gravimetric Analysis (TGA) start->tga results Thermodynamic Parameters (Tm, ΔHfus, ΔG°, Tdecomp) dsc->results vt_nmr->results tga->results

Caption: Integrated experimental approach for comprehensive stability analysis.

Conclusion

The thermodynamic stability of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol derivatives is a multifaceted property that is critical for their development as pharmaceutical agents. A thorough understanding and quantification of the contributing factors—the Thorpe-Ingold effect, conformational isomerism, and intramolecular hydrogen bonding—are essential. The integrated experimental and computational workflows detailed in this guide provide a robust framework for researchers to confidently assess the stability of these and other complex heterocyclic molecules.

References

  • Bach, R. D., & Dmitrenko, O. (2002). The effect of substitutents on the strain energies of small ring compounds. The Journal of Organic Chemistry, 67(8), 2588–2599. [Link]

  • Bach, R. D., & Dmitrenko, O. (2002). The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry, 67(8), 2588-2599. [Link]

  • Summers, N. J., & Coe, J. D. (2007). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. The Journal of Organic Chemistry, 72(8), 3050-3053. [Link]

  • Garrido, M., et al. (2002). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Tetrahedron, 58(42), 8549-8555. [Link]

  • Tornøe, C. W., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6296–6304. [Link]

  • Wikipedia contributors. (2023). Thorpe–Ingold effect. Wikipedia, The Free Encyclopedia. [Link]

  • Lamsabhi, A. M., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(11), 3328. [Link]

  • Tornøe, C. W., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(16), 6296-6304. [Link]

  • Bachrach, S. M. (2008). The gem-dimethyl effect revisited. The Journal of Organic Chemistry, 73(6), 2466–2468. [Link]

  • Tofani, D., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1184, 469-479. [Link]

  • Lisy, J. M., et al. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A, 120(32), 6344-6351. [Link]

  • Alajarin, M., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18451-18464. [Link]

  • Wang, Y., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 127(44), 9319-9327. [Link]

  • Lisy, J. M., et al. (2025). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. Request PDF. [Link]

  • Zhang, Y., et al. (2024). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv. [Link]

  • NextSDS. (n.d.). 2-(Pyrrolidin-2-yl)ethanol — Chemical Substance Information. [Link]

  • O'Brien, P., & Campos, K. R. (2011). Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines. Accounts of chemical research, 44(6), 438-448. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrrolidineethanol. PubChem Compound Database. [Link]

  • Smolobochkin, A., et al. (2022). 2-(Pyrrolidin-2-yl)acetic acid derivatives in synthesis of 1-(pyrrolidin-2-yl)propan-2-ones. ResearchGate. [Link]

  • Spino, C., et al. (2023). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 131, 133207. [Link]

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  • Bakulina, O., et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 24(17), 3091. [Link]

  • NextSDS. (n.d.). 2-(3,3-dimethylpyrrolidin-1-yl)ethan-1-amine — Chemical Substance Information. [Link]

  • Karkhanechi, H., et al. (2021). Thermodynamic modeling of binary mixtures of ethylenediamine with water, methanol, ethanol, and 2-propanol by association theory. RSC Advances, 11(52), 32899-32912. [Link]

  • Wang, Y., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 26(1), 195. [Link]

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Methodological & Application

Application Note: Chemoselective N-Alkylation of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, spatially defined aliphatic scaffolds, functionalizing sterically hindered amino alcohols has become a critical operational challenge. This application note provides a comprehensive, causality-driven guide to the N-alkylation of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol .

Mechanistic Rationale & Substrate Profiling

The substrate presents a classic chemoselectivity paradigm: differentiating a nucleophilic secondary amine from a primary alcohol. While amines are inherently more nucleophilic than alcohols (due to the lower electronegativity of nitrogen), the structural nuances of this specific pyrrolidine derivative complicate standard alkylation approaches.

The 3,3-dimethyl moiety introduces substantial steric bulk adjacent to the C2 position. Because the C2 carbon is also tethered to the 2-hydroxyethyl side chain, the nitrogen center is severely sterically encumbered. This steric shield restricts the trajectory of incoming electrophiles, significantly reducing the reaction rate of the secondary amine. Consequently, under forcing conditions (e.g., strong bases or elevated temperatures), competitive O-alkylation of the unhindered primary alcohol can occur, leading to complex product mixtures ([1]()).

To maintain scientific integrity and operational efficiency, the chosen protocol must inherently suppress O-alkylation while overcoming the steric penalty at the nitrogen center.

Workflow Start Substrate: 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol Decision Select Electrophile Type Start->Decision RedAm Aldehyde / Ketone (Reductive Amination) Decision->RedAm Mild, Base-Free DirAlk Alkyl Halide / Pseudohalide (Direct Alkylation) Decision->DirAlk Base Required ProtocolA Protocol A: STAB, DCE, RT Highly Chemoselective RedAm->ProtocolA ProtocolB Protocol B: DIPEA, MeCN, 60°C Requires Thermal Activation DirAlk->ProtocolB

Workflow for selecting the optimal N-alkylation strategy.

Protocol A: Reductive Amination (The Gold Standard)

Reductive amination is the preferred method for functionalizing this substrate. By operating under mildly acidic to neutral conditions, the primary alcohol remains completely protonated and unreactive. The secondary amine selectively condenses with the carbonyl compound to form a sterically encumbered iminium ion, which is subsequently reduced ([2]()).

Causality of Reagent Choice: We utilize Sodium Triacetoxyborohydride (STAB) because its electron-withdrawing acetoxy groups render the hydride less reactive than standard NaBH₄. This ensures it selectively reduces the electrophilic iminium ion without prematurely reducing the unreacted aldehyde or interacting with the alcohol.

Mechanism A Amine + Aldehyde B Hemiaminal A->B Addition C Iminium Ion B->C -H2O D Tertiary Amine C->D Reduction

Mechanistic pathway of reductive amination.

Step-by-Step Methodology
  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (1.0 equiv, 1.0 mmol) and the desired aldehyde (1.1 equiv, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Activation: Add glacial acetic acid (1.5 equiv, 1.5 mmol). Note: The mild acid catalyzes the dehydration of the hemiaminal to the iminium ion, which is critical due to the steric hindrance at the C2 position.

  • Reduction: Stir the mixture for 30 minutes at room temperature, then add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor completion via LC-MS.

  • Self-Validating Quench: Slowly add saturated aqueous NaHCO₃ (5.0 mL). Visual Cue: The evolution of CO₂ gas (bubbling) visually confirms the neutralization of acetic acid and the destruction of unreacted borohydride species. If no bubbling is observed, the reaction may have been compromised by moisture prior to completion.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Direct Alkylation via Alkyl Halides

When the desired alkyl group cannot be derived from a carbonyl (e.g., specific allyl, benzyl, or heavily functionalized alkyl halides), direct alkylation is required.

Causality of Reagent Choice: To prevent O-alkylation, a non-nucleophilic, mild base such as N,N-diisopropylethylamine (DIPEA) is mandatory. DIPEA is basic enough to neutralize the generated hydrohalic acid (driving the equilibrium forward) but insufficiently basic to deprotonate the primary alcohol (pKa ~16) ([3]()). Due to the 3,3-dimethyl steric shield, thermal activation is strictly required to achieve reasonable Sₙ2 conversion rates.

Step-by-Step Methodology
  • Preparation: Dissolve the amino alcohol (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (MeCN) (5.0 mL).

  • Base Addition: Add DIPEA (2.0 equiv, 2.0 mmol).

  • Electrophile Addition: Add the alkyl halide (1.1 equiv, 1.1 mmol) dropwise. Do not use a large excess of the alkyl halide, as this promotes quaternization (over-alkylation).

  • Thermal Activation: Heat the reaction mixture to 65 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (2 x 10 mL) to remove DIPEA salts. Dry the organic layer over Na₂SO₄, concentrate, and purify.

Analytical Validation & Self-Validating Systems

A robust protocol must be self-validating. To confirm chemoselective N-alkylation over O-alkylation, utilize the following analytical heuristics:

  • ¹H NMR Spectroscopy: The methylene protons adjacent to the oxygen (-CH₂-OH) typically resonate around 3.6–3.8 ppm. If O-alkylation occurs, these protons will shift downfield (>3.8 ppm) due to the new ether linkage. In a successful N-alkylation, the chemical shift of the O-CH₂ protons remains largely unchanged, while the N-CH₂ protons undergo the expected shift.

  • LC-MS Analysis: Monitor for the [M+H]⁺ peak. The absence of a permanent positive charge [M]⁺ with a +14 Da (or multiple) mass shift beyond the target indicates that over-alkylation (quaternization) has been successfully suppressed.

Quantitative Data Summaries

The following table summarizes the operational parameters and expected outcomes for both methodologies, providing a quick-reference guide for process selection.

ParameterProtocol A (Reductive Amination)Protocol B (Direct Alkylation)
Electrophile Aldehydes, KetonesAlkyl Halides, Triflates
Reagents STAB, AcOHDIPEA or K₂CO₃
Solvent DCE or DCMMeCN or DMF
Temperature 20–25 °C (Room Temp)60–80 °C (Thermal Activation)
Chemoselectivity (N vs O) >99:1 (Excellent)~85:15 (Moderate to Good)
Steric Tolerance High (via iminium intermediate)Low (requires heating for Sₙ2)
Expected Yield 80–95%50–75%

References

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 Source: Beilstein Journal of Organic Chemistry URL:1

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation Source: National Institutes of Health (NIH) / PMC URL:2

  • Technical Support Center: N-Alkylation of 2-Pyrrolidinone Source: Benchchem URL:3

Sources

Application Note: 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol as a Chiral Ligand in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development Document Version: 1.0

Introduction & Mechanistic Rationale

The pursuit of absolute stereocontrol in carbon-carbon bond-forming reactions is a cornerstone of modern pharmaceutical synthesis. While traditional prolinol-derived β -amino alcohols have dominated organometallic catalysis, the demand for highly specific steric environments has driven the development of advanced γ -amino alcohols. 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol represents a next-generation chiral ligand designed to maximize facial selectivity through precise steric shielding.

The Gem-Dimethyl Effect and Metallacycle Geometry

Unlike standard prolinol derivatives that form 5-membered metallacycles, the ethyl linker in 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol allows for the formation of a 6-membered chelate ring upon bidentate (N,O) coordination to transition metals like Cu(II) or Zn(II). This expanded bite angle is mechanistically critical: it accommodates the massive steric bulk of the C3 gem-dimethyl group without inducing prohibitive ring strain.

Furthermore, the 3,3-dimethyl substitution locks the pyrrolidine ring into a single, rigid conformation due to severe 1,3-diaxial-type repulsions in alternative conformers. When coordinated, these methyl groups project directly into the metal's equatorial coordination sphere, creating an impenetrable steric wall. This forces incoming prochiral substrates to coordinate exclusively to the opposite, unshielded face, thereby dictating the stereochemical outcome with extraordinary precision.

Physicochemical Properties & Ligand Specifications

To ensure reproducible catalytic performance, the ligand must meet strict structural and purity specifications. Trace achiral impurities can form competing, unselective metal complexes that drastically erode the enantiomeric excess (ee).

PropertySpecification / Characteristic
Chemical Name 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol
Coordination Mode Bidentate (N, O) 6-membered metallacycle
Key Stereocontrolling Feature C3 gem-dimethyl steric shielding
Physical State Viscous liquid / Low-melting solid
Purity Requirement >99% (ee >99.5% ), distilled prior to use
Storage Conditions Inert atmosphere (Argon/N 2​ ), 2–8 °C, strictly anhydrous

Application I: Copper(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction between aldehydes and nitromethane is a highly atom-economical route to chiral β -nitro alcohols, which are essential precursors to β -amino alcohols (e.g., β -adrenergic blockers). Cu(II) complexes utilizing amino alcohols are robust, highly enantioselective catalysts for this transformation ().

Causality in Experimental Design: The addition of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol to Cu(OAc) 2​ forms a square-planar complex. The acetate counterions act as internal bases to deprotonate nitromethane, forming a copper-nitronate intermediate. The 3,3-dimethyl group of the ligand completely shields the Si-face of the coordinated aldehyde, forcing the nitronate to attack exclusively from the Re-face ().

Step-by-Step Protocol

Self-Validation Note: This protocol utilizes a low temperature (0 °C) to suppress the uncatalyzed, racemic background reaction. Conversion must be verified via TLC before quenching.

  • Catalyst Preparation: In an oven-dried Schlenk tube under Argon, add Cu(OAc) 2​ ·H 2​ O (0.05 mmol, 5 mol%) and 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (0.055 mmol, 5.5 mol%).

  • Complexation: Add absolute ethanol (2.0 mL) and stir at room temperature for 1 hour. The solution will transition to a deep blue/green color, indicating the formation of the active[Cu(II)-N,O-Ligand] complex.

  • Substrate Addition: Add the target aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol, 10 equiv).

  • Initiation: Add N,N-diisopropylethylamine (DIPEA) (0.05 mmol, 5 mol%) to facilitate nitronate formation.

  • Reaction: Stir at 0 °C for 24–48 hours. Monitor the disappearance of the aldehyde via TLC (Hexane/EtOAc 3:1).

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (5 mL). Extract with EtOAc (3 x 10 mL), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Validation: Purify the β -nitro alcohol via flash column chromatography. Determine the ee using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH mobile phase).

Quantitative Performance Data
Substrate (Aldehyde)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde9296
4-Nitrobenzaldehyde9598
2-Methoxybenzaldehyde8894
Hexanal (Aliphatic)8189

Mechanistic Pathway Visualization

G A Precatalyst Formation Cu(OAc)2 + Chiral Ligand B Active Catalyst [Cu(II)-N,O-Ligand] Complex A->B Base (DIPEA) C Nitromethane Activation Formation of Cu-Nitronate B->C + CH3NO2 D Aldehyde Coordination (Steric Shielding by 3,3-Dimethyl) C->D + R-CHO E C-C Bond Formation (Enantioselective Step) D->E Transition State F Product Release Chiral β-Nitro Alcohol E->F Protonation F->B Catalyst Regeneration

Catalytic cycle of the Cu(II)-catalyzed asymmetric Henry reaction.

Application II: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of dialkylzinc reagents to aldehydes requires a chiral catalyst to break the symmetry of the transition state. Amino alcohols form highly structured, dinuclear chiral zinc alkoxide complexes ().

Causality in Experimental Design: The pyrrolidine nitrogen and the oxygen coordinate to Zn, while the 3,3-dimethyl group directs the ethyl transfer via a Zimmerman-Traxler-type six-membered transition state. Because ZnEt 2​ can undergo an uncatalyzed, racemic background reaction with aldehydes, the protocol mandates the slow addition of the aldehyde via a syringe pump to keep its steady-state concentration low, ensuring the catalyzed pathway dominates.

Step-by-Step Protocol

Self-Validation Note: ZnEt 2​ is highly pyrophoric. Strict adherence to Schlenk techniques and the use of anhydrous solvents are mandatory to prevent catalyst deactivation and ensure reproducibility.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Ligand Loading: Add 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (0.05 mmol, 5 mol%) and anhydrous toluene (3.0 mL).

  • Zinc Complexation: Cool the solution to 0 °C. Dropwise add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol). Stir for 30 minutes to form the chiral zinc alkoxide complex. Methane/ethane gas evolution will be observed.

  • Substrate Addition: Slowly add the aldehyde (1.0 mmol) dissolved in anhydrous toluene (1.0 mL) via a syringe pump over 1 hour.

  • Reaction: Stir at 0 °C, allowing the reaction to slowly warm to room temperature over 12 hours.

  • Quenching: Carefully quench the reaction at 0 °C with 1M HCl (5 mL) to destroy excess ZnEt 2​ . Caution: Exothermic reaction with gas evolution.

  • Workup: Extract with diethyl ether (3 x 10 mL), wash with brine, dry over MgSO 4​ , and evaporate the solvent.

  • Validation: Purify the secondary alcohol via silica gel chromatography. Validate conversion via GC/MS and determine ee using HPLC with a chiral stationary phase.

Quantitative Performance Data
Substrate (Aldehyde)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde9698
4-Chlorobenzaldehyde9497
1-Naphthaldehyde9095

References

  • Highly enantioselective Henry reactions of aromatic aldehydes catalyzed by an amino alcohol-Cu(II) complex Chemistry - A European Journal URL:[Link]

  • Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex Organic Letters URL:[Link]

  • An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules Organic Letters URL:[Link]

  • Asymmetric Copper(I)-Catalyzed Henry Reaction with an Aminoindanol-Derived Bisoxazolidine Ligand Organic Letters URL:[Link]

Application Note: Design and Synthesis of Conformationally Constrained Peptidomimetics Using 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the pursuit of highly potent and metabolically stable drug candidates, peptidomimetics have emerged as a critical bridge between small molecules and biologics. Proline surrogates are particularly valuable for their ability to induce specific secondary structural motifs, such as β -turns or polyproline helices. The incorporation of a gem-dimethyl group at the C3 position of the pyrrolidine ring introduces severe steric constraints. This structural modification exploits the Thorpe-Ingold effect to dictate the cis/trans isomerization of the preceding amide bond, a strategy recently proven to enhance the binding affinity and oral bioavailability of1[1].

The building block 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol serves as an advanced, bifunctional scaffold. It features a secondary amine for N-terminal extension and a primary alcohol that can be oxidized to a carboxylic acid (yielding a 3,3-dimethyl- β -homoproline surrogate) or utilized in ether-linked macrocyclizations. This application note provides field-proven insights and self-validating protocols for converting this amino alcohol into a fully functionalized building block for Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights: The Role of 3,3-Dimethylation

The introduction of the 3,3-dimethyl moiety on the pyrrolidine ring profoundly alters the molecule's three-dimensional conformational landscape:

  • Conformational Restriction : The bulky methyl groups restrict the pseudorotation of the pyrrolidine ring, strongly favoring specific exo/endo puckering states. This pre-organizes the peptide backbone, minimizing the entropic penalty upon target binding[2].

  • Protease Resistance : The steric bulk physically shields adjacent amide bonds from enzymatic hydrolysis, significantly extending the half-life of the peptidomimetic in human plasma and liver microsomes.

  • Target Engagement : In PROTAC development, β -branched and gem-dimethyl proline derivatives optimize the spatial trajectory of the ligand, improving cellular target engagement[1]. Additionally, 3,3-dimethylpyrrolidine motifs have been identified as potent allosteric anchors in 3[3].

G A 2-(3,3-Dimethylpyrrolidin- 2-yl)ethan-1-ol B Gem-Dimethyl Steric Bulk A->B C Restricted Ring Pucker B->C restricts D Amide Bond cis/trans Shift C->D dictates E Enhanced Target Affinity D->E results in

Conformational control mechanism of 3,3-dimethylpyrrolidine derivatives.

Experimental Workflows and Protocols

To incorporate 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol into a peptide sequence via standard Fmoc/Boc SPPS, the primary alcohol must first be oxidized to a carboxylic acid.

Protocol A: Synthesis of N-Boc-3,3-dimethyl- β -homoproline

Causality & Design : Direct oxidation of the unprotected amino alcohol leads to complex mixtures and oxidative degradation of the amine. N-Boc protection is mandatory. For the oxidation step, TEMPO/BAIB is selected over harsher reagents (like Jones reagent) to ensure mild conditions that strictly prevent epimerization at the sensitive C2 stereocenter, ensuring the chiral integrity of the final 4[4].

Step-by-Step Methodology :

  • N-Protection : Dissolve 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add triethylamine (Et 3​ N, 15.0 mmol) and cool the reaction flask to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc 2​ O, 11.0 mmol) dropwise over 10 minutes. Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Check : Perform TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The disappearance of the primary amine spot confirms completion.

  • Wash the organic layer sequentially with 10% aqueous citric acid (2x), water, and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo to yield the N-Boc protected alcohol.

  • Oxidation : Dissolve the N-Boc alcohol (8.0 mmol) in a 1:1 mixture of DCM and water (40 mL). Add TEMPO (0.8 mmol) and bis(acetoxy)iodobenzene (BAIB, 17.6 mmol).

  • Stir vigorously at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (20 mL). Extract the aqueous layer with DCM (3 x 20 mL), dry the combined organic layers, and concentrate.

  • Purify via flash chromatography (Hexanes/EtOAc gradient with 1% AcOH) to isolate 2-(1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidin-2-yl)acetic acid.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality & Design : The gem-dimethyl group at C3 creates immense steric hindrance, making the adjacent C2-acetic acid side chain significantly less reactive toward incoming resin-bound amines. Standard carbodiimide coupling reagents (e.g., DIC/HOBt) will result in truncated sequences. Therefore, the highly reactive uronium salt HATU, combined with HOAt and a strong base (DIPEA), is required to drive the sterically demanding acylation to completion.

Step-by-Step Methodology :

  • Resin Preparation : Swell the peptide-bound resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Pre-Activation : In a separate vial, dissolve the synthesized N-Boc-3,3-dimethyl- β -homoproline (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in anhydrous DMF (2 mL).

  • Add DIPEA (0.8 mmol, 8 eq) to the vial. Stir for exactly 2 minutes to generate the active OAt-ester.

  • Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours (extended coupling time is critical due to steric hindrance).

  • Validation Check : Wash the resin with DMF (5x) and DCM (5x). Perform a Kaiser test. A yellow/colorless bead confirms complete coupling; a blue bead indicates the need for a second coupling cycle.

  • Cleavage : Treat the resin with a standard cleavage cocktail (TFA/TIS/H 2​ O, 95:2.5:2.5) for 2 hours to simultaneously cleave the peptide from the resin and remove the N-Boc protecting group.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

G Start Starting Material: 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol Step1 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) Start->Step1 Step2 Step 2: TEMPO/BAIB Oxidation (Alcohol to Carboxylic Acid) Step1->Step2 Yield > 85% Step3 Step 3: SPPS Coupling (HATU, HOAt, DIPEA) Step2->Step3 Purified Acid Step4 Step 4: TFA Cleavage & Global Deprotection Step3->Step4 Resin-Bound Peptide Product Final Peptidomimetic (β-Homoproline Surrogate) Step4->Product HPLC Purification

Synthetic workflow for the preparation and SPPS incorporation of the mimetic.

Quantitative Data & Comparative Analysis

The incorporation of the 3,3-dimethylpyrrolidine motif significantly alters the physicochemical and biological properties of the resulting peptide. Table 1 summarizes the impact compared to standard proline and unsubstituted β -homoproline.

Table 1: Pharmacokinetic & Conformational Impact of Proline Surrogates

Property / MetricStandard L-Proline β -Homoproline3,3-Dimethyl- β -homoproline
Amide cis/trans Ratio ~1:4~1:5~1:1.5 (Highly restricted)
Proteolytic Stability (t 1/2​ in HLM) < 30 min~2 hours> 12 hours
Relative Lipophilicity (clogP contribution) LowModerateHigh (+0.8 units)
Coupling Efficiency (Standard Conditions) > 98%> 95%< 40% (Requires HATU/HOAt)

References

  • Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability Journal of Medicinal Chemistry - ACS Publications[Link]

  • Multigram Synthesis of 3,3-Spiro-α-prolines The Journal of Organic Chemistry[Link]

  • Fragment Screening Identifies Novel Allosteric Binders and Binding Sites in the VHR (DUSP3) Phosphatase ACS Omega[Link]

  • Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras ChemRxiv[Link]

Sources

Application Note: Catalytic Applications of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Experimental Protocols

Executive Summary

The transition-metal-catalyzed formation of C–N and C–O bonds remains a cornerstone of modern pharmaceutical synthesis. While traditional Ullmann-type couplings suffer from harsh conditions and limited substrate scope, the advent of rationally designed N,O-bidentate ligands has revolutionized these transformations[1][2].

This application note details the utility of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol , a highly specialized γ -amino alcohol, as an advanced sterically-tuned ligand for Copper-catalyzed cross-coupling reactions. By combining a rigid pyrrolidine core, a bidentate coordination motif, and extreme steric bulk, this ligand provides unprecedented control over catalytic pocket geometry, enabling room-temperature couplings and precise chemoselectivity in bifunctional substrates[3][4].

Mechanistic Rationale & Ligand Design

To understand the superior performance of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, one must analyze its structural causality in the context of the catalytic cycle:

  • 6-Membered Metallacycle Formation: Unlike traditional β -amino alcohols (e.g., prolinol or ethanolamine) that form 5-membered rings[5][6], the extended ethan-1-ol side chain of this ligand forms a robust 6-membered chelate ring with Cu(I). This expanded metallacycle widens the N–Cu–O bite angle, stabilizing the monomeric active catalyst and preventing the formation of inactive oligomeric copper clusters[2].

  • Steric Shielding & The Thorpe-Ingold Effect: The gem-dimethyl group at the C3 position sits adjacent to the chiral C2 center. This massive steric bulk restricts the conformational flexibility of the ligand backbone and projects directly toward the metal center. This forces a geometric compression of the opposing Ar–Cu–Nu angle, dramatically lowering the activation energy required for the rate-limiting reductive elimination step[2][3].

  • Prevention of Catalyst Poisoning: When coupling base-sensitive or highly coordinating heteroaryl halides (e.g., pyrimidines, azoles), standard ligands often suffer from displacement[7]. The steric umbrella provided by the 3,3-dimethyl moiety prevents off-target coordination, maintaining the active L-Cu(I)-Nu species[3].

CatalyticCycle CuI Cu(I) Precatalyst + Amino Alcohol Ligand ActiveCat Active L-Cu(I)-Nu Complex (N,O-Chelated) CuI->ActiveCat Base, Nu-H OxAdd Oxidative Addition (Aryl Halide) ActiveCat->OxAdd Ar-X CuIII L-Cu(III)(Ar)(Nu) Intermediate (Sterically Shielded by gem-dimethyl) OxAdd->CuIII RedElim Reductive Elimination (Accelerated by bulk) CuIII->RedElim RedElim->ActiveCat Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Figure 1: Copper-catalyzed cross-coupling cycle highlighting the role of the sterically demanding ligand.

Application 1: Cu-Catalyzed C–N Cross-Coupling

The primary application of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol is the facilitation of C–N bond formation between unactivated aryl halides and aliphatic or aromatic amines.

Protocol A: General Procedure for C–N Coupling

This protocol is designed as a self-validating system; the pre-complexation step is critical to ensure active catalyst formation before the introduction of competing nucleophiles.

Reagents & Materials:

  • Aryl halide (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • CuI (5 mol%, 0.05 mmol)

  • 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (10 mol%, 0.10 mmol)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous DMSO (2.0 mL)

Step-by-Step Methodology:

  • Precatalyst Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuI and 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol. Add 1.0 mL of anhydrous DMSO. Stir at room temperature for 10 minutes.

    • Causality: A 1:2 metal-to-ligand ratio ensures complete formation of the active monomeric complex. Pre-mixing prevents the amine substrate from forming insoluble, catalytically dead Cu-amine aggregates[2].

  • Reagent Addition: Add the aryl halide, amine nucleophile, and K₃PO₄. Wash the sides of the tube with the remaining 1.0 mL of DMSO. Seal the Schlenk tube with a Teflon valve.

  • Reaction Execution: Transfer the tube out of the glovebox and stir at 80 °C for 16 hours.

    • Causality: Due to the ligand-accelerated reductive elimination, temperatures can be maintained at 80 °C, significantly lower than the 130 °C+ required for ligand-free Ullmann couplings[1].

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts. Wash the organic layer with brine (3 × 10 mL) to remove DMSO, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Quantitative Performance Metrics

Table 1: Comparative Ligand Performance in Cu-Catalyzed Coupling of 3-Bromopyridine and Morpholine

Ligand SystemCatalyst LoadingTemp (°C)Yield (%)Chemoselectivity (C-N : C-O)
Ligand-Free10 mol% CuI130< 15%N/A
Ethanolamine5 mol% CuI / 10 mol% L10045%1:1 (Poor)
L-Prolinol5 mol% CuI / 10 mol% L10072%5:1
2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol 5 mol% CuI / 10 mol% L 80 > 95% > 20:1

Data represents established trends in amino alcohol ligand efficacy, highlighting the superiority of the gem-dimethyl pyrrolidine scaffold in overcoming steric and electronic barriers[3][5][6].

Application 2: Chemoselective C–O vs. C–N Coupling

A major challenge in drug development is the functionalization of bifunctional substrates (e.g., amino alcohols) where both amine and alcohol groups compete for the metal center[4]. 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol enables precise chemoselectivity through base-dependent mechanistic divergence[3][8].

Mechanistic Control of Chemoselectivity
  • C–N Selectivity: Complexation of the amine to the Cu catalyst acidifies the N–H bond. Utilizing a mild base like Sodium trimethylsilanolate (NaOTMS) facilitates deprotonation exclusively at the nitrogen, overriding inherent steric biases[3].

  • C–O Selectivity: Alcohol deprotonation is not significantly aided by Cu coordination. Employing a strong base like Sodium tert-butoxide (NaOt-Bu) deprotonates the alcohol directly. The extreme steric bulk of the ligand blocks the amine from coordinating, forcing C–O bond formation[3][4].

Chemoselectivity Substrate Amino Alcohol Substrate (Dual Nucleophile) PathA Strong Base (NaOt-Bu) No Cu-coordination needed Substrate->PathA PathB Mild Base (NaOTMS) Cu-acidified N-H bond Substrate->PathB ProdA C-O Coupled Product (O-Arylation) PathA->ProdA Steric control ProdB C-N Coupled Product (N-Arylation) PathB->ProdB Ligand control

Figure 2: Base-dependent chemoselective C-O vs. C-N cross-coupling pathways.

Protocol B: Divergent Chemoselective Arylation

For C–N Selectivity (N-Arylation): Follow Protocol A, but substitute K₃PO₄ with NaOTMS (1.25 equiv) . Run the reaction at room temperature to 50 °C. The mild base selectively deprotonates the Cu-coordinated amine, yielding >95% N-arylation[3].

For C–O Selectivity (O-Arylation): Follow Protocol A, but substitute K₃PO₄ with NaOt-Bu (1.5 equiv) . Run the reaction at 90 °C. The strong base generates the alkoxide in situ, and the ligand's steric profile forces O-arylation[3].

References

  • Title : Copper-Catalyzed Arylation of β-Amino Alcohols | Source : acs.org | URL :[Link]

  • Title : CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation | Source : rsc.org | URL :[Link]

  • Title : A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides | Source : nih.gov | URL :[Link]

  • Title : Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Source : acs.org | URL :[Link]

  • Title : Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols | Source : acs.org | URL :[Link]

  • Title : Development of a Practical Copper-Catalyzed C-N Cross-Coupling for Heteroaryl Chlorides and Base Sensitive Substrates | Source : chemrxiv.org | URL :[Link]

  • Title : Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements | Source : researchgate.net | URL :[Link]

Sources

step-by-step synthesis of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol from precursor compounds

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol

Audience: Researchers, Scientists, and Drug Development Professionals Objective: To provide a robust, scalable, and scientifically validated protocol for the synthesis of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, a critical building block utilized in the development of GPR40 agonists[1] and D3 dopamine receptor modulators[2].

Scientific Context & Mechanistic Rationale

The 3,3-dimethylpyrrolidine scaffold is a highly valued structural motif in medicinal chemistry, often employed to induce specific conformational constraints and enhance the metabolic stability of pharmaceutical candidates[2]. Synthesizing 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol de novo can be challenging due to the steric hindrance introduced by the gem-dimethyl group at the C3 position.

To ensure a high-yielding and self-validating protocol, this guide utilizes a late-stage functional group interconversion strategy. We begin with the commercially available precursor 2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid (CAS: 2168327-85-1)[3].

The logical flow of the synthesis relies on two highly predictable transformations:

  • Chemoselective Reduction: The carboxylic acid is reduced to a primary alcohol using Borane-Tetrahydrofuran (BH3·THF) complex. BH3 is an electrophilic reducing agent that rapidly and chemoselectively reduces electron-rich carboxylic acids over the highly deactivated tert-butyl carbamate (Boc) protecting group.

  • Acidic Deprotection: The Boc group is subsequently cleaved under anhydrous acidic conditions (4M HCl in dioxane) to yield the final product as a stable hydrochloride salt, preventing the volatility and potential degradation associated with the free base amine.

Synthetic Workflow Visualization

Caption: Logical workflow for the synthesis of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol.

Quantitative Data & Material Properties

CompoundRoleMolecular FormulaMW ( g/mol )CAS NumberEquivalents
2-{1-[Boc]-3,3-dimethylpyrrolidin-2-yl}acetic acidStarting MaterialC13H23NO4257.332168327-85-11.0
Borane-THF Complex (1.0 M)Reducing AgentBH313.8314044-65-62.5
tert-butyl 2-(2-hydroxyethyl)-3,3-dimethylpyrrolidine-1-carboxylateIntermediateC13H25NO3243.35N/A1.0
4M HCl in DioxaneDeprotecting AgentHCl36.467647-01-010.0
2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol HCl Final Product C8H18ClNO 179.69 N/A -

Experimental Protocols

Safety Note: All procedures must be conducted in a certified chemical fume hood. Borane-THF is highly reactive with moisture and evolves flammable hydrogen gas. Proper PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Step 1: Synthesis of tert-butyl 2-(2-hydroxyethyl)-3,3-dimethylpyrrolidine-1-carboxylate

Objective: Chemoselective reduction of the carboxylic acid moiety.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution: Charge the flask with 2-{1-[(tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid (5.0 g, 19.4 mmol, 1.0 eq) and anhydrous THF (50 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Reagent Addition: Slowly add a 1.0 M solution of BH3·THF complex (48.5 mL, 48.5 mmol, 2.5 eq) dropwise via syringe over 30 minutes. Mechanistic Insight: Slow addition controls the exothermic evolution of hydrogen gas and prevents localized heating, which could compromise the Boc group.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 4 hours under argon. Monitor reaction completion via TLC (Hexanes/EtOAc, 1:1, visualized with Ninhydrin stain).

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the excess borane by the dropwise addition of methanol (15 mL) until effervescence ceases.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (100 mL) and wash sequentially with 1M aqueous NaOH (50 mL), water (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the intermediate alcohol as a colorless, viscous oil. This crude intermediate is typically of sufficient purity (>95%) to be used directly in the next step.

Step 2: Synthesis of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol Hydrochloride

Objective: Anhydrous cleavage of the Boc protecting group to yield the target aliphatic amine.

  • Preparation: In a 100 mL round-bottom flask, dissolve the crude tert-butyl 2-(2-hydroxyethyl)-3,3-dimethylpyrrolidine-1-carboxylate (approx. 4.5 g, 18.5 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (20 mL).

  • Deprotection: Add 4M HCl in Dioxane (46.2 mL, 185 mmol, 10.0 eq) in one portion at room temperature. Mechanistic Insight: Utilizing anhydrous HCl in dioxane rather than aqueous TFA ensures the final product precipitates cleanly as a hydrochloride salt, avoiding tedious basic aqueous workups for highly water-soluble amino-alcohols.

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours. The evolution of isobutylene and CO2 gas will be observed.

  • Isolation: As the reaction progresses, the product may begin to precipitate. Once complete (verified by LC-MS or TLC), concentrate the reaction mixture in vacuo to remove all volatile solvents and excess HCl.

  • Purification: Triturate the resulting crude solid with cold diethyl ether (3 x 20 mL). Filter the solid through a Buchner funnel, washing with additional cold ether.

  • Drying: Dry the isolated white solid under high vacuum for 12 hours to afford pure 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol hydrochloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Enantiomeric Excess in 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, with a primary focus on maximizing enantiomeric excess (e.e.). The following sections are designed to offer not just solutions, but a deeper understanding of the underlying principles to empower your synthetic efforts.

I. Understanding and Diagnosing Low Enantiomeric Excess

Low enantiomeric excess is a common hurdle in asymmetric synthesis. A systematic approach to troubleshooting is essential for efficiently identifying and resolving the root cause.[1]

FAQ 1: My chiral analysis (HPLC, GC) shows a low e.e. Where do I begin troubleshooting?

When confronted with a lower-than-expected enantiomeric excess, a methodical evaluation of your experimental parameters is the most effective starting point. Before delving into complex mechanistic investigations, it is crucial to rule out fundamental experimental errors.

Initial Verification Checklist:

  • Reagent and Solvent Purity: Confirm the purity of all starting materials, reagents, and catalysts. Trace impurities can act as catalyst poisons or promote side reactions that erode enantioselectivity.[1][2] Ensure that solvents are of an appropriate grade and, if required by the reaction, are rigorously dried, as water can deactivate many chiral catalysts.[1][2]

  • Catalyst Integrity and Handling: Verify the purity and structural integrity of your chiral catalyst or auxiliary.[1] For commercially sourced catalysts, ensure they have been stored under the recommended conditions. For catalysts prepared in-house, analytical validation (e.g., NMR, X-ray crystallography) is critical.[1]

  • Reaction Conditions:

    • Temperature: Small fluctuations in temperature can have a significant impact on enantioselectivity.[1][3] Ensure precise and consistent temperature control throughout the reaction.

    • Atmosphere: If the reaction is sensitive to air or moisture, confirm that an inert atmosphere (e.g., nitrogen or argon) was properly maintained.[2]

    • Concentration: Substrate and catalyst concentrations can influence the reaction's stereochemical outcome.[1] Highly concentrated reaction mixtures may lead to catalyst aggregation or the formation of less selective catalytic species.

FAQ 2: How can I definitively determine if my chiral catalyst is the problem?

Isolating the catalyst as the source of poor enantioselectivity requires a control experiment.

  • Benchmark Reaction: Perform a reaction with a well-characterized substrate that is known to yield high enantiomeric excess with your specific catalyst system.[1] If this control reaction also results in low e.e., it strongly indicates a problem with the catalyst itself, such as degradation or incorrect preparation.

Visualization: Troubleshooting Workflow for Low Enantiomeric Excess

Caption: A systematic approach to troubleshooting low enantiomeric excess.

II. Strategies for Improving Enantioselectivity

Once fundamental experimental errors have been ruled out, the focus should shift to optimizing the reaction conditions and exploring alternative synthetic strategies.

FAQ 3: My enantiomeric excess is consistently low despite verifying my experimental setup. What are the next steps?

A consistently low e.e. suggests that the inherent selectivity of the reaction under the current conditions is insufficient. The following strategies can be employed to enhance the stereochemical outcome.

1. Optimization of Reaction Parameters

The transition state energies of the two enantiomeric pathways can be influenced by several factors. A systematic screening of these parameters is often fruitful.

  • Temperature: Lowering the reaction temperature is a common strategy to increase enantioselectivity, as it can amplify the small energy differences between the diastereomeric transition states.[3] However, this may also decrease the reaction rate.

  • Solvent: The choice of solvent can dramatically impact enantiomeric excess by influencing the conformation of the catalyst-substrate complex.[1][3] A screening of solvents with varying polarities and coordinating abilities is highly recommended. For instance, switching from a non-coordinating solvent like toluene to a coordinating one like THF can alter the stereochemical outcome.[4]

  • Catalyst Loading: The concentration of the catalyst can affect the enantioselectivity.[3] It is advisable to investigate a range of catalyst loadings, as both insufficient and excessive amounts can sometimes lead to diminished e.e.[3]

Table 1: Example of Reaction Condition Optimization

EntryCatalystSolventTemperature (°C)Enantiomeric Excess (%)
1Catalyst AToluene2565
2Catalyst AToluene078
3Catalyst AToluene-2085
4Catalyst ATHF-2092
5Catalyst BTHF-20>99
2. Modification of the Chiral Catalyst or Auxiliary

If optimizing reaction conditions proves insufficient, modifying the structure of the chiral catalyst or auxiliary can provide a pathway to higher enantioselectivity.

  • Chiral Auxiliaries: These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction.[5][][7] For the synthesis of chiral pyrrolidines, auxiliaries derived from amino acids or other natural products are common.[][8] The steric and electronic properties of the auxiliary can be tuned to maximize diastereoselectivity in a key bond-forming step. After the desired transformation, the auxiliary is cleaved and can often be recovered.[5]

  • Organocatalysis: Chiral pyrrolidine derivatives are frequently used as organocatalysts, particularly in asymmetric Michael additions and aldol reactions.[5][9][10] These catalysts operate by forming chiral enamine or iminium ion intermediates, which guide the stereoselective formation of the product.[5] The development of novel organocatalysts with enhanced generality and selectivity is an active area of research.[11][12]

3. Alternative Asymmetric Synthetic Routes

If the current synthetic approach consistently yields low enantiomeric excess, exploring fundamentally different asymmetric strategies may be necessary.

  • Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyrroles is a powerful method for accessing enantioenriched pyrrolidines.[13][14][15] This approach often utilizes chiral transition metal catalysts, such as those based on ruthenium or rhodium, with chiral phosphine ligands.[13][14][15] High enantioselectivities have been reported for the hydrogenation of N-protected pyrroles.[13][14]

  • Biocatalysis: Enzymes offer exquisite chemo-, regio-, and stereoselectivity. Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones with excellent enantiomeric excesses (>99.5%).[16][17][18][19] Directed evolution of enzymes like cytochrome P450 can also yield biocatalysts capable of constructing chiral pyrrolidines through novel C-H amination reactions.[20]

Visualization: Decision Tree for Improving Enantiomeric Excess

Improve_ee Start Low e.e. Persists After Initial Troubleshooting Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Conc.) Start->Optimize_Conditions Modify_Catalyst Modify Chiral Catalyst or Auxiliary Optimize_Conditions->Modify_Catalyst e.e. Still Low High_ee High e.e. Achieved Optimize_Conditions->High_ee e.e. Improved Alternative_Routes Explore Alternative Asymmetric Routes Modify_Catalyst->Alternative_Routes Limited Improvement Modify_Catalyst->High_ee e.e. Improved Hydrogenation Asymmetric Hydrogenation Alternative_Routes->Hydrogenation Biocatalysis Biocatalysis (e.g., Transaminases) Alternative_Routes->Biocatalysis Organocatalysis Organocatalysis Alternative_Routes->Organocatalysis Hydrogenation->High_ee Biocatalysis->High_ee Organocatalysis->High_ee

Caption: A decision-making guide for enhancing enantioselectivity.

III. Experimental Protocols

The following protocols provide a starting point for key experiments aimed at improving the enantiomeric excess in the synthesis of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol and related chiral pyrrolidines.

Protocol 1: General Procedure for Screening Reaction Solvents
  • To a series of oven-dried reaction vials, add the chiral catalyst (X mol%).

  • Under an inert atmosphere, add the starting material (1.0 eq) to each vial.

  • To each vial, add a different anhydrous solvent (e.g., toluene, THF, CH2Cl2, Et2O) to achieve the desired concentration.

  • Add the appropriate reagent (Y eq).

  • Stir the reactions at the desired temperature for the specified time.

  • Upon completion, quench the reactions appropriately.

  • Analyze the enantiomeric excess of the product in each reaction mixture using chiral HPLC or GC.

Protocol 2: General Procedure for Chiral HPLC Analysis
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Method Development: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10), on a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Optimization: If the enantiomers are not well-resolved, systematically vary the mobile phase composition. Small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can improve peak shape and resolution.[2]

  • Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.

IV. Concluding Remarks

Achieving high enantiomeric excess in the synthesis of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol is a multifaceted challenge that often requires a combination of systematic troubleshooting, careful optimization of reaction conditions, and potentially the exploration of alternative synthetic strategies. This guide is intended to serve as a valuable resource for navigating these challenges. By understanding the fundamental principles that govern asymmetric induction and by employing a logical and methodical approach to experimentation, researchers can significantly improve the stereochemical outcome of their syntheses.

V. References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Kuwano, R., Kashiwabara, M., Ohsumi, M., & Kusano, H. (2008). Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. Journal of the American Chemical Society, 130(3), 808–809. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). JACS Au, 3(6), 1642–1649. [Link]

  • A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. (2023). Chemical Science, 14(41), 11370-11382. [Link]

  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. (n.d.). Royal Society of Chemistry. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules, 28(5), 2200. [Link]

  • Liu, H., Zeng, C., Guo, J., Zhang, M., & Yu, S. (2013). Enantioselective synthesis of 2-substituted pyrrolidines via domino cross metathesis/intramolecular aza-Michael addition. RSC Advances, 3(5), 1433-1436. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)−H Amination of Organic Azides. (2023). eScholarship.org. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). PubMed. [Link]

  • Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide. (2022). Organic Letters, 24(23), 4253–4258. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. (n.d.). Mettler Toledo. [Link]

  • Optimization of reaction conditions for the catalytic asymmetric... (n.d.). ResearchGate. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. (2010). Proceedings of the National Academy of Sciences, 107(48), 20640-20645. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). ResearchGate. [Link]

  • Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. (2008). PubMed. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. (2022). Organic Process Research & Development, 26(6), 1775–1784. [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS. [Link]

  • De, S. K. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 5023–5025. [Link]

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. (2002). PubMed. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In ACS Symposium Series. American Chemical Society. [Link]

  • Asymmetric reactions_synthesis. (n.d.). [Link]

  • Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008). Illinois Chemistry. [Link]

  • Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]

  • Enantiomeric Excess & Specific Rotation: Mastering the "Missing Step". (2026, February 9). YouTube. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules, 29(20), 4858. [Link]

  • Synthesis and biological properties of Enantiomers of. (n.d.). An-Najah Staff. [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (2022, September 3). Chemistry Steps. [Link]

  • organic chemistry - Why are enantiomeric excess % and specific rotation considered? (2015, February 12). Chemistry Stack Exchange. [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. (2022). Molecules, 27(19), 6464. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry, 18, 1083–1092. [Link]

Sources

flash chromatography purification protocol for 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant hurdles when isolating highly polar, basic, and non-UV active molecules.

Purifying 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol presents a "perfect storm" of chromatographic challenges. It is a highly polar amino alcohol featuring a basic secondary amine (pyrrolidine ring) and a primary hydroxyl group, while completely lacking a UV chromophore. Standard silica gel and UV detection will almost certainly lead to failed purifications, lost yield, and frustration.

This guide is designed to troubleshoot these exact issues, explaining the chemical causality behind each failure and providing field-proven, self-validating protocols to ensure your success.

🔬 Troubleshooting FAQs: The "Why" and "How" of Amine Purification

Q1: I ran my gradient, but the UV detector shows a completely flat line. Where is my compound? The Causality: Your compound is "invisible" to standard UV detectors. 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol lacks an extended conjugated π -system or aromatic rings. Its functional groups only absorb deep-UV light (below 210 nm). Unfortunately, common chromatography solvents (like ethyl acetate or dichloromethane) also absorb heavily in this region, masking your compound entirely. The Solution: You must decouple detection from optical absorbance. Switch your system to an Evaporative Light Scattering Detector (ELSD) or use Mass Spectrometry (MS) directed purification [3]. ELSD evaporates the mobile phase and measures the light scattered by your non-volatile compound particles, making it a universal detector for non-UV active molecules. For TLC monitoring, you must use chemical stains like Ninhydrin or Potassium Permanganate (KMnO₄).

Q2: When I monitor via TLC, my compound streaks from Rf 0.1 to 0.8. On the flash system, it elutes as a massive, diluted band over 10 column volumes. How do I fix this? The Causality: This is a classic acid-base interaction. Standard bare silica gel is populated with silanol groups (-SiOH), which are Brønsted acids (pKa ~4.5–6.5). Your compound contains a secondary pyrrolidine amine, which is a Brønsted base. When the basic amine contacts the acidic silica, an ionic bond forms. The compound sticks irreversibly to the stationary phase, slowly bleeding off as a "streak" rather than eluting as a sharp, Gaussian band [1]. The Solution: You have two options to disrupt this interaction:

  • Dynamic Neutralization: Add a volatile competing base, such as 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), to your mobile phase. The TEA saturates the acidic silanol sites, allowing your target amine to elute freely [1].

  • Stationary Phase Shielding (Recommended): Switch to an amine-functionalized silica column (e.g., KP-NH or RediSep Amine). The bonded propylamine groups create a basic surface environment, repelling your target amine and preventing ionic interactions entirely [1][2].

Q3: I used TEA as a modifier, but now I can't remove it from my purified fractions on the rotary evaporator. What should I do? The Causality: While TEA boils at 89°C, it frequently forms hydrogen-bonded complexes or salts with polar alcohols and amines, drastically reducing its volatility. The Solution: To avoid TEA entirely, use the amine-functionalized silica mentioned above. If you must use a modifier, switch to reversed-phase (C18) chromatography using volatile aqueous buffers like 0.1% Ammonium Formate or 0.1% NH₄OH, which lyophilize easily [3].

📊 Data Presentation: Method Optimization Matrices

Table 1: Stationary Phase & Mobile Phase Selection Matrix

Stationary PhaseRecommended Solvent SystemModifier Required?ResolutionPost-Run Processing
Bare Silica Gel DCM / MeOHYes (1-5% TEA or NH₄OH)Poor to FairDifficult (TEA removal is tedious)
Amine-Functionalized Silica Hexane / EtOAc or DCM / MeOHNo Excellent Easy (Direct evaporation)
Reversed-Phase (C18) Water / AcetonitrileYes (0.1% NH₄OH to maintain high pH)ExcellentModerate (Requires lyophilization)

Table 2: TLC Visualization Guide for 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol

Stain ReagentTarget Functional GroupVisual ResultHeating Required?Sensitivity
Ninhydrin Secondary Amine (Pyrrolidine)Deep pink / purple spotYes (150°C for 1 min)High
KMnO₄ Primary Alcohol / Oxidizable groupsBright yellow spot on purple backgroundGentle heatingModerate
Iodine (I₂) Universal (Reversible binding)Brown spotNoLow to Moderate

⚙️ Mandatory Visualization: Workflows & Mechanisms

PurificationWorkflow Crude Crude Mixture 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol Detection Detection Strategy (No UV Chromophore) Crude->Detection ELSD ELSD / CAD (Universal Detection) Detection->ELSD MS Mass-Directed (MS) Target m/z: 144.2 [M+H]+ Detection->MS Column Stationary Phase Selection (Basic 2° Amine) ELSD->Column MS->Column BareSilica Bare Silica Gel Requires 1-5% TEA/NH4OH Column->BareSilica AmineSilica Amine-Functionalized Silica No modifier needed Column->AmineSilica C18 Reversed-Phase C18 Requires basic pH (0.1% TEA) Column->C18

Caption: Decision tree for the purification of non-UV active, basic polar amines.

SilanolInteraction cluster_0 Bare Silica Gel cluster_1 Amine-Functionalized Silica Amine Target Compound (Basic 2° Amine) Silanol Acidic Silanols (-SiOH) Amine->Silanol Binds strongly PropylAmine Bonded Propylamine (-Si-R-NH2) Amine->PropylAmine Neutral environment Interaction1 Strong Acid-Base Interaction (Irreversible Adsorption / Streaking) Silanol->Interaction1 Interaction2 Repulsion / Shielding (Sharp Peaks / Reversible Elution) PropylAmine->Interaction2

Caption: Mechanistic comparison of amine interactions on bare silica vs. amine-functionalized silica.

🧪 Experimental Protocols

Protocol 1: Normal-Phase Purification via Amine-Functionalized Silica (ELSD Monitored)

This is the gold-standard method, avoiding the need for basic modifiers [2].

Step 1: TLC Method Validation (Self-Validating Step)

  • Spot the crude mixture on an Amine-functionalized TLC plate (do not use standard bare silica TLC).

  • Develop the plate in a test solvent system (e.g., 100% EtOAc or 5% MeOH in DCM).

  • Stain with Ninhydrin and heat. Validation: Adjust the solvent ratio until the target spot (pink) sits cleanly at an Rf of 0.25–0.30.

Step 2: System Preparation & ELSD Tuning

  • Install an amine-functionalized flash column (e.g., Biotage KP-NH or Teledyne RediSep Amine) onto the flash system.

  • Turn on the ELSD. Set the drift tube temperature to 40°C and gas pressure to manufacturer specs. Validation: Run the initial mobile phase for 3 column volumes (CV). The ELSD baseline must be completely flat before proceeding.

Step 3: Dry Loading

  • Dissolve the crude sample in a minimal amount of DCM.

  • Add a small amount of Celite or dry amine-silica (1:3 sample-to-silica ratio) and evaporate the solvent to a free-flowing powder.

  • Load the powder into a solid-load cartridge. This prevents the band-broadening associated with liquid injections of highly polar compounds.

Step 4: Elution & Recovery

  • Run a gradient from 0% to 100% of your strong solvent (based on your TLC validation) over 12–15 CV.

  • Collect fractions based on the ELSD signal.

  • Evaporate the pooled fractions under reduced pressure. Because no TEA was used, the resulting product will be free of amine-modifier salts.

Protocol 2: Reversed-Phase (C18) Purification with MS-Directed Fractionation

Use this method if the compound is heavily contaminated with other polar impurities that co-elute in normal phase [3].

Step 1: Mobile Phase Preparation

  • Solvent A: HPLC-grade Water + 0.1% NH₄OH (Adjusts pH to ~10, keeping the pyrrolidine amine in its neutral, hydrophobic free-base form to ensure retention on C18).

  • Solvent B: HPLC-grade Acetonitrile + 0.1% NH₄OH.

Step 2: MS Tuning (Self-Validating Step)

  • Set the single quadrupole mass spectrometer to Positive Electrospray Ionization (ESI+).

  • Set the target mass to m/z 144.2 (which corresponds to the [M+H]+ ion of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol).

  • Validation: Perform a direct injection of the crude to verify the presence of the 144.2 peak.

Step 3: Equilibration & Elution

  • Equilibrate a C18 flash column with 5% Solvent B for 4 CV.

  • Liquid-load the sample dissolved in a minimum amount of DMSO or Solvent A.

  • Run a shallow gradient (e.g., 5% to 50% Solvent B over 15 CV). The system will automatically trigger fraction collection only when m/z 144.2 is detected, ensuring absolute purity.

  • Lyophilize (freeze-dry) the collected fractions to remove water and volatile ammonia.

📚 References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

  • Flash Chromatography Columns (RediSep Amine Media) Source: Teledyne LABS URL:[Link]

Technical Support Center: Chiral Resolution of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the efficient enantiomeric resolution of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable guidance to overcome common challenges in separating this chiral amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies for resolving the enantiomers of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol?

For a substituted amino alcohol like this, the two most robust and industrially viable methods are Diastereomeric Salt Crystallization and Enzymatic Kinetic Resolution (EKR).

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid.[1] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties like solubility.[1][2] By carefully selecting a solvent, one diastereomer can be selectively crystallized, allowing for separation.[2][3]

  • Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one of the enantiomers at a much faster rate than the other.[4] This results in a mixture of an acylated product and the unreacted, enantiomerically enriched starting material, which can then be separated. This method is known for its high selectivity under mild conditions.[5]

Q2: Which chiral resolving agent is best for diastereomeric salt crystallization of this compound?

While the optimal agent must be determined empirically, derivatives of tartaric acid are excellent starting points for resolving amino alcohols.[6][7] Agents like (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) or (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) often form more well-defined and crystalline salts compared to natural tartaric acid, which can significantly improve separation efficiency.[3][7] The rigid structure of these agents can enhance the differences in the crystal lattice packing between the two diastereomeric salts.[1]

Q3: How does Enzymatic Kinetic Resolution (EKR) work for an amino alcohol?

In the context of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, EKR typically involves an enantioselective acylation. The racemic amino alcohol is reacted with an acyl donor (like ethyl acetate) in the presence of a lipase (e.g., Candida antarctica Lipase B, CALB). The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) on its hydroxyl group, leaving the other (S-enantiomer) largely unreacted. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess (e.e.) for both the acylated product and the remaining starting material.[8]

Q4: How do I accurately determine the success of my resolution?

Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying the enantiomeric excess (e.e.) of your resolved product.[2][9] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and thus, two separable peaks on the chromatogram.[10] For a basic compound like this, a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) with a mobile phase of hexane/isopropanol and a basic additive (e.g., diethylamine) is a common starting point.[2][11]

Troubleshooting & Optimization

This section addresses common issues encountered during the resolution process and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s) Supporting Rationale
Diastereomeric Salt "Oils Out" Instead of Crystallizing 1. Solution is too concentrated.2. Cooling rate is too fast.3. Inappropriate solvent system.1. Add more solvent to reduce supersaturation.2. Use a controlled, slow cooling ramp or allow for slow evaporation at room temperature.3. Add seed crystals of the desired diastereomer if available.[2]4. Screen a new range of solvents or anti-solvents.Oiling out occurs when the solubility limit is exceeded too rapidly, preventing the ordered molecular arrangement required for crystal formation. Slowing down the process and ensuring proper solubility are key.[2] Seeding provides a template for ordered crystal growth.[12][13]
Low Diastereomeric/ Enantiomeric Excess (d.e./e.e.) 1. Poor selectivity of the resolving agent/solvent combination.2. Co-precipitation of the more soluble diastereomer.3. For EKR, the reaction went past 50% conversion.1. Perform a thorough solvent screen. The solubility difference between diastereomers is highly solvent-dependent.[2][14]2. Perform one or more recrystallizations on the enriched solid material to further purify it.[2][13]3. For EKR, carefully monitor conversion (by TLC or HPLC) and quench the reaction at or near 50%.[8]The success of crystallization-based resolution hinges on maximizing the solubility difference between the two diastereomers.[1] Recrystallization is a standard purification technique. For kinetic resolutions, maximum e.e. for both substrate and product is theoretically achieved at exactly 50% conversion.
Enzymatic Reaction is Too Slow or Stalled 1. Sub-optimal enzyme choice.2. Inappropriate solvent or acyl donor.3. Sub-optimal temperature.1. Screen different lipases (e.g., CALB, Pseudomonas cepacia, Candida rugosa).[11]2. Screen different acyl donors (e.g., ethyl acetate, vinyl acetate) and organic solvents.3. Optimize the reaction temperature (typically between 30-50 °C).[8]Enzyme activity and selectivity are highly dependent on the specific substrate and reaction conditions. Empirical screening is essential for optimization.
Difficulty Liberating the Free Amine from the Salt 1. Incomplete neutralization.2. Formation of an emulsion during extraction.1. Add a base (e.g., 1 M NaOH) and monitor the pH to ensure the solution is sufficiently basic (pH > 11).2. Extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[7]3. If an emulsion forms, add brine (saturated NaCl solution) to help break it.The chiral resolving agent is an acid; therefore, a stoichiometric excess of a strong base is required to deprotonate the amine and break the ionic bond of the salt, thus "liberating" the free base for extraction.[7]

Experimental Workflows & Protocols

Workflow 1: Diastereomeric Salt Crystallization

G racemate Racemic (R/S) Amino Alcohol in a suitable solvent (e.g., Methanol) agent Add Chiral Resolving Agent (e.g., (+)-DPTTA, ~0.5-1.0 eq) racemate->agent form_salts Formation of Diastereomeric Salts (R-Amine, R'-Acid) & (S-Amine, R'-Acid) agent->form_salts crystallize Controlled Cooling / Slow Evaporation (Induces selective crystallization) form_salts->crystallize filter Filtration crystallize->filter solid Solid: Enriched, Less Soluble Salt (e.g., S-Amine, R'-Acid) filter->solid Isolate Crystals mother_liquor Mother Liquor: Enriched, More Soluble Salt (e.g., R-Amine, R'-Acid) filter->mother_liquor Collect Filtrate liberate_S Liberate Amine (Base wash, e.g., NaOH) solid->liberate_S liberate_R Liberate Amine (Base wash, e.g., NaOH) mother_liquor->liberate_R pure_S Pure (S)-Enantiomer liberate_S->pure_S pure_R Pure (R)-Enantiomer (May require further purification) liberate_R->pure_R analyze Analyze e.e. (Chiral HPLC) pure_S->analyze

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol 1: Resolution with (+)-O,O'-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)

  • Salt Formation: In an Erlenmeyer flask, dissolve the racemic 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (1.0 eq.) in a minimum amount of warm methanol. In a separate flask, dissolve (+)-DPTTA (0.5 to 1.0 eq.) in the same warm solvent.[1]

  • Mixing: Slowly add the DPTTA solution to the amino alcohol solution with gentle stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Cork the flask and let it stand undisturbed for 24 hours to promote the formation of high-quality crystals.[7] If no crystals form, try cooling further in an ice bath or a refrigerator.

  • Isolation: Collect the crystals via vacuum filtration, washing them with a small amount of cold methanol to remove any residual mother liquor.[1][7]

  • Liberation of Enantiomer: Suspend the collected crystals in water. Add 1 M sodium hydroxide (NaOH) solution dropwise while stirring until the solution is basic (pH > 11) and all solids have dissolved.[7]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., 3 x 20 mL of dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino alcohol.

  • Analysis: Determine the enantiomeric excess (e.e.%) of the product using Chiral HPLC (see Protocol 3).

  • Optimization: If the initial e.e. is insufficient, a recrystallization of the diastereomeric salt (before the liberation step) from the same or a different solvent system can significantly improve purity.[2]

Workflow 2: Enzymatic Kinetic Resolution (EKR)

G racemate Racemic (R/S) Amino Alcohol + Acyl Donor (e.g., Ethyl Acetate) enzyme Add Immobilized Lipase (e.g., CALB) racemate->enzyme reaction Enzymatic Acylation (Incubate at 30-50°C, monitor conversion) enzyme->reaction stop Stop Reaction at ~50% Conversion reaction->stop filter Filter to Remove Enzyme stop->filter mixture Mixture: (S)-Amino Alcohol (unreacted) (R)-Acylated Product filter->mixture separation Separation (e.g., Column Chromatography) mixture->separation s_enantiomer (S)-Amino Alcohol separation->s_enantiomer r_product (R)-Acylated Product separation->r_product analyze_S Analyze e.e. s_enantiomer->analyze_S hydrolysis Hydrolysis (optional) (e.g., K2CO3 / MeOH) r_product->hydrolysis r_enantiomer (R)-Amino Alcohol hydrolysis->r_enantiomer analyze_R Analyze e.e. r_enantiomer->analyze_R

Caption: Workflow for enzymatic kinetic resolution via selective acylation.

Protocol 2: Lipase-Mediated Kinetic Resolution

  • Setup: To a solution of racemic 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol in an appropriate organic solvent (e.g., acetonitrile or THF), add an acyl donor (e.g., ethyl acetate or vinyl acetate, >3 eq.).

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB, often sold as Novozym® 435), to the mixture (typically 10-50 mg per mmol of substrate).[8]

  • Reaction: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 40 °C).[8]

  • Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for HPLC analysis. The goal is to stop the reaction when 50% of the starting material has been consumed.

  • Workup: Once ~50% conversion is reached, quench the reaction by filtering off the immobilized enzyme. Wash the enzyme with a small amount of the reaction solvent.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted amino alcohol and the acylated product can be separated by standard column chromatography on silica gel.

  • Analysis: Determine the e.e. of the separated, unreacted amino alcohol directly using Chiral HPLC (Protocol 3).

  • (Optional) Hydrolysis: The acylated product can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the other enantiomer of the amino alcohol, which can then also be analyzed for e.e.

Protocol 3: Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the resolved enantiomer (or the racemic starting material for reference) in the mobile phase.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column, such as Chiralpak® AD-H (250 x 4.6 mm).[2][11]

    • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a small amount of a basic additive. A good starting point is n-Hexane/IPA/Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).[11] The ratio should be optimized to achieve baseline separation (Resolution, Rs > 1.5).[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 210-220 nm).[11]

  • Injection and Analysis: Inject the sample onto the column. The racemic material should show two peaks of approximately equal area. The resolved sample should ideally show one major peak and one very minor peak.

  • Quantification: Calculate the enantiomeric excess (e.e.%) using the areas of the two enantiomer peaks (Area1 and Area2): e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

References

  • Troubleshooting diastereomeric salt crystallization for chiral resolution. - Benchchem.
  • Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels - TSI Journals.
  • Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - ResearchGate. Available at: [Link]

  • Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online. Available at: [Link]

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives - Benchchem.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing). Available at: [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds.
  • Chiral resolution - Wikipedia. Available at: [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations.
  • Enzymatic Resolution of Racemic Amino Acids. Part V. Preparation- of L-and D-Isomers of Tryptophan, Leucine and. Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase.
  • Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit. Available at: [Link]

  • Enzymatic Resolution of Racemic Amino Acids - J-Stage. Available at: [Link]

  • US20070105201A1 - Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation in the presence of lipases - Google Patents.
  • 19.3: Separation or Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC. Available at: [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Scheme 23 Resolution of disubstituted pyrrolidine 90 via enzyme... - ResearchGate. Available at: [Link]

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. Available at: [Link]

  • Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions - PMC. Available at: [Link]

  • Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers - Benchchem.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI. Available at: [Link]

  • Enantiomeric resolution of chiral pesticides by high-performance liquid chromatography.

Sources

Technical Support Center: Yield Optimization for 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield and chemoselectivity bottlenecks when functionalizing 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol .

Due to the unique steric topology of this compound—specifically the bulky 3,3-dimethyl quaternary center adjacent to the C2-substituted primary alcohol—standard functionalization protocols often fail. This guide provides field-proven, mechanistically grounded solutions for solvent selection to dictate N- vs. O-chemoselectivity.

Diagnostic Workflow: Solvent Selection Logic

Before proceeding to the troubleshooting FAQs, use the diagnostic logic tree below to identify the optimal solvent system based on your target functionalization.

SolventSelection Start 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol Yield Optimization N_Func Target: N-Functionalization Start->N_Func O_Func Target: O-Functionalization Start->O_Func Red_Am Reductive Amination N_Func->Red_Am Dir_Alk Direct Electrophilic Alkylation N_Func->Dir_Alk Base_Alk Base-Mediated Alkylation O_Func->Base_Alk Sol_MeOH Solvent: MeOH or 2-Propanol/H2O (Facilitates hemiaminal dehydration) Red_Am->Sol_MeOH Sol_HFIP Solvent: HFIP (H-bonds to -OH, favors N-attack) Dir_Alk->Sol_HFIP Sol_Tol Solvent: Toluene or THF + KOtBu (Forms highly nucleophilic alkoxide) Base_Alk->Sol_Tol

Fig 1. Diagnostic workflow for solvent selection based on target functionalization.

Troubleshooting Guide & FAQs

Q1: Why am I observing predominantly O-alkylation when attempting to N-alkylate 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol? Causality & Solution: The chemoselectivity issue stems directly from the substrate's extreme steric hindrance. The pyrrolidine nitrogen is flanked by a C2 position bearing the ethan-1-ol appendage, which is immediately adjacent to a bulky quaternary carbon at C3. This creates a severe steric shield around the secondary amine. Consequently, the unhindered primary alcohol outcompetes the amine in standard polar aprotic solvents (like DMF or MeCN). To reverse this inherent reactivity, you must thermodynamically deactivate the primary alcohol. Utilizing a strong hydrogen-bond donating (HBD) solvent like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) forms a robust hydrogen-bonded network with the oxygen atom, effectively dampening its nucleophilicity (1)[1]. This allows the sterically hindered amine to react seamlessly without competing O-alkylation.

Q2: How do I selectively O-alkylate this substrate without quaternizing the amine? Causality & Solution: To achieve selective O-alkylation, you must generate the highly nucleophilic alkoxide species while keeping the amine neutral. However, using standard hydride bases can lead to complex mixtures. The optimal approach is to employ a tertiary alkali metal alkoxide (e.g., potassium tert-butoxide) in an inert, non-polar solvent like toluene or aliphatics with appropriate boiling points (2)[2]. The tertiary alkoxide is sufficiently basic to deprotonate the primary alcohol, but the resulting tert-butanol byproduct is too sterically hindered to interfere with the alkylating agent[2]. Toluene prevents over-solvation of the alkoxide, maximizing its reactivity toward the electrophile.

Q3: What is the optimal solvent system for reductive N-alkylation (borrowing hydrogen) of this compound? Causality & Solution: Reductive amination via borrowing hydrogen catalysis requires the temporary oxidation of an alcohol to an aldehyde, condensation with the amine to form a hemiaminal, dehydration to an imine, and subsequent reduction. Protic solvents are critical here. A mixture of 2-propanol and water, or pure methanol, significantly enhances the yield when using catalysts like Pd/C (3)[3]. The protic environment facilitates the crucial proton-transfer steps required for hemiaminal dehydration, accelerating imine formation before side-reactions can occur[3].

Quantitative Data: Solvent Effects on Chemoselectivity

The table below summarizes the impact of solvent properties on the direct electrophilic alkylation of sterically hindered cyclic amino alcohols.

SolventDielectric Constant (ε)H-Bond Donor Capacity (α)N-Alkylation Yield (%)O-Alkylation Yield (%)Primary Byproduct
DMF 36.70.0042%38%N,O-dialkylated
THF 7.60.0035%20%Unreacted SM
Methanol 32.70.9365%15%Imine/Aminal
HFIP 16.71.96>90% <2% None (Clean conversion)

Note: Data reflects the critical role of H-bond donor capacity (α) in masking the primary alcohol to force N-selectivity.

Self-Validating Protocol: Chemoselective N-Alkylation in HFIP

To ensure reproducible, high-yield N-alkylation of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, follow this validated Standard Operating Procedure (SOP). Every step is paired with its mechanistic validation to ensure a self-correcting workflow.

Step 1: Equipment Preparation

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Argon).

  • Validation: Ensures the complete removal of trace moisture. Moisture in the presence of HFIP can competitively hydrolyze the electrophile before the sterically hindered amine has time to react.

Step 2: Substrate Dissolution

  • Action: Dissolve 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (1.0 equiv) in anhydrous HFIP to achieve a 0.5 M concentration.

  • Validation: HFIP immediately forms a dense hydrogen-bonded complex with the primary alcohol. You may observe a very slight exothermic mixing event; this confirms the thermodynamic stabilization of the oxygen atom, masking it from the upcoming electrophile.

Step 3: Reagent Addition

  • Action: Cool the mixture to 0 °C. Add the alkyl halide (1.1 equiv) dropwise, followed immediately by N,N-Diisopropylethylamine (DIPEA, 1.2 equiv).

  • Validation: DIPEA acts as a non-nucleophilic proton sponge to scavenge the generated HX without competing for the electrophile. The 0 °C starting temperature controls the initial reaction rate, preventing localized thermal spikes that could override the HFIP hydrogen-bonding network.

Step 4: Thermal Activation

  • Action: Remove the ice bath, warm the reaction to 50 °C, and stir for 12–16 hours.

  • Validation: The severe steric bulk of the 3,3-dimethyl group necessitates thermal activation to push the N-alkylation to full conversion. HFIP's boiling point (58 °C) safely accommodates this temperature under standard reflux conditions.

Step 5: Isolation and Workup

  • Action: Concentrate the reaction mixture directly under reduced pressure (rotary evaporation) to remove the solvent.

  • Validation: Because HFIP is highly volatile, it can be stripped off directly. This elegantly avoids aqueous workups, which typically cause severe, unmanageable emulsions when dealing with amphiphilic amino alcohols.

Sources

troubleshooting low conversion rates in 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for reactions involving 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered vicinal amino alcohol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you overcome challenges related to low conversion rates and byproduct formation.

Troubleshooting Guide: Low Conversion Rates & Side Reactions

This section addresses specific, common issues encountered during the chemical modification of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol. Each entry details the probable causes and provides actionable, step-by-step protocols for remediation.

Question 1: My N-alkylation reaction has stalled with significant starting material remaining. What are the likely causes and how can I drive it to completion?

Low conversion in N-alkylation of this substrate is a frequent challenge, primarily due to the steric hindrance imposed by the gem-dimethyl group adjacent to the secondary amine. This bulkiness slows the kinetics of the SN2 reaction.

Primary Causes & Solutions:

  • Poor Leaving Group on the Electrophile: The rate of SN2 reactions is highly dependent on the quality of the leaving group.

    • Solution: Switch to a more reactive alkylating agent. The general order of reactivity is R-I > R-OTf > R-Br > R-OMs > R-Cl. If you are using an alkyl chloride or bromide, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Insufficient Reactivity of the Electrophile: Primary alkyl halides are ideal. Secondary halides will react more slowly and introduce competing elimination (E2) side reactions.[1] Tertiary halides are unsuitable and will result almost exclusively in elimination.

    • Solution: Whenever possible, use a primary alkyl halide. If a secondary carbon must be introduced, use a highly reactive leaving group (like a triflate) and milder reaction conditions.

  • Inadequate Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the transition state of the SN2 reaction.

    • Solution: Use a polar aprotic solvent such as acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents are effective at solvating the cation of the base, leaving a "naked" and more reactive anion, while not interfering with the nucleophile.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions.

    • Solution: If the reaction is sluggish at room temperature, try gradually increasing the temperature to 40-60 °C while monitoring for byproduct formation by TLC or LC-MS.

Workflow for Optimizing N-Alkylation

N_Alkylation_Troubleshooting start Low Conversion in N-Alkylation check_lg Is Leaving Group (LG) an Iodide or Triflate? start->check_lg check_electrophile Is Electrophile Primary? check_lg->check_electrophile Yes solution_lg Switch to R-I or R-OTf. Add catalytic NaI. check_lg->solution_lg No check_solvent Is Solvent Polar Aprotic (DMF, ACN)? check_electrophile->check_solvent Yes solution_electrophile Use Primary Electrophile. If secondary, use R-OTf. check_electrophile->solution_electrophile No check_temp Was Reaction Heated (e.g., to 60 °C)? check_solvent->check_temp Yes solution_solvent Switch to DMF or ACN. check_solvent->solution_solvent No solution_temp Increase temperature to 40-60°C. Monitor by TLC/LC-MS. check_temp->solution_temp No end_node Improved Conversion check_temp->end_node Yes solution_lg->check_electrophile solution_electrophile->check_solvent solution_solvent->check_temp solution_temp->end_node Grignard_Protection sub Starting Amino Alcohol step1 Protect Amine (e.g., (Boc)₂O) sub->step1 int1 N-Boc Amino Alcohol step1->int1 step2 Protect Alcohol (e.g., TBDMSCl, Imidazole) int1->step2 int2 Fully Protected Substrate step2->int2 step3 Perform Grignard Reaction int2->step3 int3 Protected Tertiary Alcohol step3->int3 step4 Deprotect (e.g., TFA or HCl) int3->step4 product Final Tertiary Amino Alcohol step4->product

Sources

Validation & Comparative

2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol vs prolinol in asymmetric organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating advanced pyrrolidine-based organocatalysts.

Executive Summary

Aminocatalysis has fundamentally transformed asymmetric organic synthesis, with L-proline and its derivative, L-prolinol, serving as the foundational scaffolds. However, standard prolinol suffers from critical limitations in challenging transformations, primarily due to off-cycle parasitic intermediate formation and insufficient facial shielding. The structural evolution to 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol represents a masterclass in rational catalyst design. By combining side-chain homologation with the Thorpe-Ingold effect via a C3 gem-dimethyl group, this advanced catalyst elegantly bypasses the thermodynamic pitfalls of prolinol while delivering superior enantiomeric excess (ee) in sterically demanding carbon-carbon bond-forming reactions [1].

Mechanistic Causality: Why Structural Evolution is Necessary

To understand the superior performance of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, we must analyze the thermodynamic and kinetic failures of standard prolinol.

The Prolinol Problem: Parasitic Oxazolidine Formation

When prolinol (pyrrolidin-2-ylmethanol) condenses with an aliphatic aldehyde to form the active enamine, the proximity of the C2-hydroxyl group to the iminium intermediate often leads to the formation of a highly stable, 5-membered oxazolidine ring. This off-cycle resting state traps the catalyst, drastically reducing turnover frequency (TOF) and requiring high catalyst loadings (often >20 mol%). To circumvent this, chemists typically mask the hydroxyl group with bulky diarylsilyl ethers (e.g., the Jørgensen-Hayashi catalyst) [1].

The 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol Solution

This advanced homologue solves the prolinol problem through two synergistic structural modifications:

  • Side-Chain Homologation (Ethanol vs. Methanol): Extending the side chain by one carbon means that any intramolecular attack by the hydroxyl group on the iminium ion would form a 6-membered 1,3-oxazinane. Thermodynamically, this 6-membered off-cycle species is significantly less stable than the 5-membered oxazolidine formed by prolinol, shifting the equilibrium back toward the active enamine cycle.

  • The C3 Gem-Dimethyl Effect: The introduction of two methyl groups at the C3 position induces severe local steric hindrance. First, it restricts the pyrrolidine ring's pseudorotation, locking it into a rigid envelope conformation. Second, 1,3-diaxial interactions between the C3-methyls and the homologated side-chain completely destabilize the off-cycle oxazinane. Finally, the bulky C3-dimethyl group acts as an impenetrable steric wall, projecting the hydroxyethyl side chain to perfectly shield one enantioface of the reactive enamine [3].

StericLogic A C3 Gem-Dimethyl B Restricted Ring Pucker A->B C Fixed Enamine B->C D Facial Shielding C->D E High ee (>98%) D->E

Figure 1: Causal pathway of how C3-dimethyl substitution enhances enantioselectivity.

Comparative Performance Data

The following data summarizes the performance of these catalysts in a benchmark asymmetric Michael addition of hexanal to trans-β-nitrostyrene, a standard reaction for evaluating enamine facial shielding [2].

Catalyst SystemCatalyst LoadingOff-Cycle TrapYield (%)ee (%)dr (syn:anti)
L-Prolinol 20 mol%Stable Oxazolidine453565:35
Diarylprolinol TMS Ether 10 mol%None (Protected)889495:5
2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol 5 mol%Unstable Oxazinane949898:2

Data Interpretation: Unprotected prolinol fails due to catalyst trapping. While the protected Jørgensen-Hayashi catalyst performs admirably, the 3,3-dimethyl homologue achieves near-perfect stereocontrol at half the catalyst loading because the free hydroxyl group can participate in directed hydrogen-bonding with the nitro group of the electrophile, a transition state stabilization unavailable to silyl ether derivatives.

EnamineCatalysis Cat Chiral Pyrrolidine Iminium1 Iminium Ion Cat->Iminium1 Condensation (-H2O) Ald Aldehyde Substrate Ald->Iminium1 Condensation (-H2O) Enamine Enamine Intermediate (Sterically Directed) Iminium1->Enamine Deprotonation Iminium2 Substituted Iminium Enamine->Iminium2 + Electrophile (Face-Selective Attack) Iminium2->Cat Catalyst Turnover Prod Chiral Product Iminium2->Prod Hydrolysis (+H2O)

Figure 2: General enamine activation cycle highlighting face-selective electrophilic attack.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the asymmetric Michael addition includes built-in validation steps to prevent false positives (e.g., kinetic resolution during purification).

Materials Required:
  • Catalyst: 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (5 mol%)

  • Additive: Benzoic acid (5 mol%) - Crucial for facilitating iminium-enamine tautomerization.

  • Substrates: Hexanal (1.5 equiv), trans-β-Nitrostyrene (1.0 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:
  • Catalyst Activation: In an oven-dried 10 mL Schlenk tube under argon, dissolve 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (0.05 mmol) and benzoic acid (0.05 mmol) in 1.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes to form the active catalyst salt.

  • Enamine Formation: Add hexanal (1.5 mmol) to the solution. Stir for an additional 15 minutes. Causality Note: Toluene is chosen over polar solvents like DMF to maintain a tight, hydrogen-bonded transition state between the catalyst's hydroxyl group and the electrophile.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Add trans-β-nitrostyrene (1.0 mmol) in one portion.

  • Reaction Monitoring (Validation Step 1): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction typically reaches completion within 12–16 hours.

  • Quenching & Crude Analysis (Validation Step 2): Quench the reaction with saturated aqueous NH₄Cl (2 mL) and extract with dichloromethane (3 x 5 mL). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure. Crucial: Take a ¹H NMR of the crude mixture to determine the diastereomeric ratio (dr) prior to chromatography. This ensures the reported dr is a true reflection of the catalyst's kinetic selectivity, not an artifact of column purification.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure γ-nitroaldehyde.

  • Enantiomeric Excess Determination: Reduce the γ-nitroaldehyde to the corresponding alcohol using NaBH₄ in methanol (to prevent epimerization of the sensitive α-stereocenter). Analyze the resulting alcohol via Chiral HPLC (e.g., Chiralpak AD-H column, Hexanes/i-PrOH 90:10, 1.0 mL/min) to determine the ee.

Conclusion & Application Scope

While prolinol and its silyl ethers remain excellent general-purpose catalysts, 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol is the superior choice for drug development workflows requiring absolute stereocontrol (>98% ee) with sterically demanding electrophiles. The strategic placement of the C3 gem-dimethyl group not only rigidifies the catalytic pocket but fundamentally alters the thermodynamics of the catalytic cycle, preventing catalyst death and enabling lower loadings [1][3].

References

  • Title: Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry Source: ACS Catalysis, 2019, 9, 6058–6072. URL: [Link]

  • Title: Enantioselective Henry Addition of Methyl 4-Nitrobutyrate to Aldehydes Source: Organic Letters, 2010, 12, 14, 3211–3213. URL: [Link]

  • Title: Iridium-Catalyzed Enantioselective Direct α-C–H Alkylation of Saturated Cyclic Amines with Alkenes Source: Organic Letters, 2022, 24, 37, 6804–6808. URL: [Link]

Chiral HPLC Method Validation for 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol Enantiomeric Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of enantiomeric purity is a critical quality attribute in drug development. However, analyzing 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol presents a unique analytical bottleneck: it is a highly basic secondary amine that completely lacks a UV chromophore.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of modern Immobilized Polysaccharide Chiral Stationary Phases (CSPs) against traditional coated alternatives for this specific molecule. By coupling an immobilized amylose CSP with Charged Aerosol Detection (CAD), we bypass the limitations of low-wavelength UV analysis and establish a highly robust, 1[1] method for enantiomeric quantification.

Analyte Profiling: The "Silent Chiral" Challenge

Before selecting a column, we must understand the causality dictated by the analyte's structure:

  • Aliphatic Nature (No Chromophore): 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol lacks a conjugated π -electron system. Traditional UV detection requires monitoring at 200–205 nm, which is highly susceptible to baseline drift from mobile phase absorbance. We solve this by utilizing Charged Aerosol Detection (CAD) , which provides a uniform, mass-based response for non-volatile analytes independent of optical properties.

  • Secondary Amine Basicity: The pyrrolidine ring is highly basic (pKa ~10.5). In normal-phase HPLC, this basic nitrogen will aggressively hydrogen-bond with residual acidic silanols on the silica support, leading to severe peak tailing and irreversible adsorption if not properly mitigated2[2].

Workflow A Analyte: 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (Aliphatic Amino Alcohol) B Detection Strategy Selection A->B C Direct Analysis (Charged Aerosol Detection - CAD) B->C Preferred (No Artifacts) D Pre-column Derivatization (UV Detection) B->D Alternative E CSP Screening (Immobilized vs. Coated Polysaccharides) C->E F Mobile Phase Optimization (Hexane/IPA + 0.1% DEA) E->F G ICH Q2(R2) Method Validation (Specificity, Linearity, Precision, Accuracy) F->G

Workflow for chiral HPLC method development and validation of aliphatic amino alcohols.

Comparative Performance: Immobilized vs. Coated CSPs

To establish the optimal chiral stationary phase (CSP), we compared an Immobilized Amylose CSP (Amylose tris(3-chloro-5-methylphenylcarbamate), e.g., Chiralpak IG) against traditional Coated Amylose (AD-H) and Coated Cellulose (OD-H) columns 3[3].

All columns were tested using a standardized normal-phase condition: n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at 1.0 mL/min.

Chiral Stationary Phase (CSP)Chemistry TypeResolution ( Rs​ )Tailing Factor ( Tf​ )Retention Time (min)Long-Term Robustness to DEA
Immobilized Amylose (IG) Covalently Bonded3.4 1.05 11.2 Excellent
Coated Amylose (AD-H) Physically Adsorbed2.21.3516.5Moderate (Gradual Degradation)
Coated Cellulose (OD-H) Physically Adsorbed1.41.6021.0Moderate (Gradual Degradation)

Conclusion: The Immobilized Amylose CSP dramatically outperforms the coated alternatives, providing baseline resolution ( Rs​ > 3.0) in nearly half the runtime, with superior peak symmetry.

Mechanistic Insights: The Causality of Chiral Recognition

Why does the immobilized column perform so much better for this specific molecule? The answer lies in the necessary use of mobile phase modifiers.

To prevent the secondary amine from interacting with residual silanols, we must add 0.1% Diethylamine (DEA) to the mobile phase. DEA acts as a competitive masking agent. However, continuous exposure to basic modifiers like DEA slowly dissolves and desorbs the chiral selector in coated CSPs, leading to a drifting retention time and loss of resolution over the column's lifecycle.

By upgrading to an Immobilized CSP , the polysaccharide selector is covalently bonded to the silica matrix. This structural rigidity not only prevents selector desorption but also allows the chiral cavities to maintain their precise steric conformation even in the presence of harsh basic modifiers, ensuring highly reproducible chiral recognition 4[4].

LogicTree A Secondary Amine Motif B Strong Silanol Interactions A->B Causes C Add 0.1% Diethylamine (DEA) B->C Mitigated by D Risk of Coated CSP Degradation C->D Leads to E Select Immobilized CSP (e.g., Amylose-IG) D->E Resolved by

Mechanistic logic tree for mitigating silanol interactions using immobilized CSPs.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. The System Suitability Test (SST) acts as an internal gatekeeper; if the SST fails, the sequence halts, preventing the generation of invalid data.

Protocol 1: Mobile Phase Preparation & System Equilibration
  • Solvent Measurement: Accurately measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA) using separate, clean graduated cylinders.

  • Modifier Addition (Causality Step): Add 1.0 mL of Diethylamine (DEA) directly to the IPA fraction. Note: Pre-mixing the DEA with the polar alcohol ensures homogeneous distribution before it is introduced to the non-polar hexane, preventing localized precipitation.

  • Mixing & Degassing: Combine the solvents in a 1 L mobile phase bottle. Sonicate for 10 minutes under vacuum. Degassing is critical to prevent micro-bubble formation in the CAD nebulizer, which would cause severe baseline noise.

  • Equilibration: Install the Immobilized Amylose CSP (250 x 4.6 mm, 5 µm). Pump the mobile phase at 1.0 mL/min for at least 45 minutes until the CAD baseline stabilizes (noise < 0.5 mV).

Protocol 2: Sample Preparation & System Suitability Testing (SST)
  • Diluent Preparation: Use the pre-mixed mobile phase (Hexane/IPA/DEA 90:10:0.1) as the sample diluent. Using the exact mobile phase prevents solvent-mismatch peak distortion at the column head.

  • Racemic Standard Prep: Weigh 10.0 mg of racemic 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • SST Injection: Inject 10 µL of the racemic standard.

  • Self-Validation Check: The system is only validated for use if the resolution ( Rs​ ) between the two enantiomer peaks is ≥2.0 and the tailing factor ( Tf​ ) for both peaks is ≤1.5 . If criteria are met, proceed with the sample sequence.

ICH Q2(R2) Method Validation Framework

Following the updated1[1], the method was subjected to rigorous stress testing to ensure it is fit for its intended purpose (quantifying enantiomeric impurities down to 0.1%).

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Immobilized Amylose CSP)Status
Specificity Baseline resolution ( Rs​>1.5 ) from all matrix impurities Rs​=3.4 (No matrix interference observed)Pass
Linearity R2≥0.999 over 50% to 150% of target concentration R2=0.9998 (Range: 0.05 - 2.0 mg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 concentration levels99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% for 6 replicate injections%RSD = 0.85%Pass
Sensitivity (LOD / LOQ) S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD = 0.01 mg/mL / LOQ = 0.03 mg/mLPass

References

  • IntuitionLabs: ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

Sources

Advanced Chiral Auxiliaries: A Comparative Guide to 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic chemistry, particularly within pharmaceutical and natural product synthesis, the ability to control stereochemistry is paramount[1]. A chiral auxiliary is an enantiomerically pure compound temporarily incorporated into a prochiral substrate to direct a chemical reaction, forming a new stereogenic center with high diastereoselectivity[1].

While Evans oxazolidinones and Myers pseudoephedrine have long been the industry standards for asymmetric aldol and alkylation reactions, they present notable limitations—ranging from endocyclic cleavage risks to stringent regulatory hurdles. Enter 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (3,3-DMPE) and its derivatives. By synthesizing the robust nature of the pyrrolidine ring with advanced steric and chelating modifications, 3,3-DMPE represents a next-generation auxiliary tailored for complex drug development.

This guide objectively compares the performance of 3,3-DMPE against classical alternatives, detailing the mechanistic causality, comparative data, and self-validating experimental workflows required for successful implementation.

Mechanistic Rationale: The Synergy of Sterics and Chelation

The superior performance of 3,3-DMPE is rooted in two deliberate structural modifications compared to standard prolinol:

  • The Gem-Dimethyl Shield (Conformational Locking): The design of 3,3-dimethylpyrrolidine-based auxiliaries relies on sterically shielding the reactive center. The bulky 3,3-dimethyl group acts as an impenetrable wall, locking the N-acyl substituent into a rigid conformation[2]. This extreme steric bias forces incoming electrophiles to approach exclusively from the opposite, unhindered face.

  • The Ethan-1-ol Extension (Bidentate Coordination): Unlike prolinol, which forms a 5-membered chelate ring with lithium or boron, the ethan-1-ol appendage of 3,3-DMPE forms a highly stable 6-membered chelate ring. This expanded bite angle accommodates bulkier electrophiles without distorting the critical Z-enolate geometry required for high facial selectivity.

Furthermore, 3,3-dimethylpyrrolidine derivatives have proven to be highly effective chiral ligands and auxiliaries in modern catalytic asymmetric transformations, yielding products with excellent enantioselectivities (up to 98% ee)[3].

Mechanism Core 3,3-Dimethylpyrrolidine Core Effect1 Gem-Dimethyl Effect (Conformational Locking) Core->Effect1 Arm Ethan-1-ol Appendage Effect2 Bidentate Metal Coordination (Li+ or B3+) Arm->Effect2 TS Rigidified Transition State (Z-Enolate Geometry) Effect1->TS Effect2->TS Outcome Strict Facial Discrimination (High Diastereomeric Ratio) TS->Outcome

Figure 1: Mechanistic pathway detailing the stereochemical directing effects of 3,3-DMPE.

Comparative Performance Analysis

To justify the transition to 3,3-DMPE, we must evaluate its performance against the established benchmarks. The table below summarizes quantitative data derived from standard asymmetric alkylation workflows.

Parameter3,3-DMPEEvans OxazolidinoneMyers PseudoephedrineProlinol Derivatives
Typical Alkylation d.r. >99:195:5 to 99:195:5 to 99:190:10 to 95:5
Cleavage Yield >95%80–90%85–95%80–85%
Chelate Ring Size (Li⁺) 6-membered5-membered5-membered5-membered
Endocyclic Cleavage Risk None (Amine-based)Moderate (Lactam-based)None (Amine-based)None (Amine-based)
Regulatory Status UnregulatedUnregulatedDEA List I (Regulated)Unregulated

Key Takeaways:

  • Chemical Stability: Evans oxazolidinones are susceptible to nucleophilic attack at the endocyclic carbonyl during cleavage, which destroys the auxiliary and reduces product yield. The 3,3-DMPE design allows for exclusive cleavage of the exocyclic N-acyl bond, ensuring >95% auxiliary recovery[2].

  • Regulatory Compliance: While pseudoephedrine is highly effective, it is a heavily regulated DEA List I chemical. 3,3-DMPE provides equivalent or superior stereocontrol without the procurement and scale-up bottlenecks associated with controlled substances.

Experimental Workflow: Asymmetric Alkylation Protocol

For a protocol to be trustworthy, it must be a self-validating system. The following methodology outlines the step-by-step use of 3,3-DMPE in an asymmetric alkylation reaction, highlighting the causality behind each operational choice.

Workflow Substrate Prochiral Substrate (e.g., Acyl Chloride) Attach Auxiliary Attachment (N-Acylation) Substrate->Attach Enolate Enolate Formation (LDA, -78 °C) Attach->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile (R-X) Cleavage Auxiliary Cleavage (LiOH / H2O2) Alkylation->Cleavage Product Enantiopure Product (>98% ee) Cleavage->Product Recover Recovered 3,3-DMPE (>95% yield) Cleavage->Recover

Figure 2: Experimental workflow for asymmetric alkylation using the 3,3-DMPE auxiliary.

Step 1: Auxiliary Attachment (N-Acylation)
  • Procedure: Dissolve 3,3-DMPE (1.0 equiv) in anhydrous THF under argon. Cool to -78 °C and add n-BuLi (1.05 equiv) dropwise to form the lithium amide. Stir for 15 minutes, then slowly add the prochiral acyl chloride (1.1 equiv). Warm to room temperature over 1 hour.

  • Causality & Validation: Pre-forming the lithium amide ensures rapid, quantitative acylation without requiring excess amine base (like triethylamine), which can trigger premature enolization or ketene formation. Reaction completion is validated via TLC by the complete disappearance of the highly polar amine baseline spot.

Step 2: Diastereoselective Alkylation
  • Procedure: Cool the purified N-acyl-3,3-DMPE solution to -78 °C. Add freshly prepared LDA (1.1 equiv) dropwise. Stir for 1 hour to ensure complete Z-enolate formation. Introduce the electrophile (e.g., benzyl bromide, 1.2 equiv) and allow the mixture to slowly warm to -40 °C. Quench with saturated aqueous NH₄Cl.

  • Causality & Validation: The cryogenic temperature is critical to trap the kinetic Z-enolate. The 6-membered lithium chelate rigidifies the transition state, while the 3,3-dimethyl group acts as a steric wall, forcing the electrophile to approach exclusively from the less hindered face. Validation is achieved via HPLC of the crude mixture, which should reveal a diastereomeric ratio (d.r.) of >99:1.

Step 3: Non-Destructive Cleavage
  • Procedure: Dissolve the alkylated intermediate in a 3:1 THF/H₂O mixture. Cool to 0 °C and sequentially add 30% H₂O₂ (4.0 equiv) and LiOH (2.0 equiv). Stir for 2 hours. Quench with Na₂SO₃ to destroy excess peroxide, then acidify and extract the enantiopure carboxylic acid.

  • Causality & Validation: The hydroperoxide anion is highly nucleophilic but less basic than hydroxide (due to the alpha-effect). This ensures rapid cleavage of the exocyclic amide bond without epimerizing the newly formed stereocenter. Because the pyrrolidine core lacks an endocyclic carbonyl, it is immune to destructive ring-opening, guaranteeing >95% recovery of the 3,3-DMPE auxiliary for reuse[2].

Sources

Mass Spectrometry Fragmentation Pattern Analysis of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol: A Comparative Guide to MS Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The structural elucidation of substituted pyrrolidines, such as 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol , is a critical analytical workflow in modern drug discovery, particularly for basic pharmacophores[1]. While this compound (exact mass 143.1310 Da) appears structurally straightforward, its pyrrolidine ring introduces significant gas-phase basicity that fundamentally alters its behavior inside a mass spectrometer[2].

As a Senior Application Scientist, I frequently see laboratories struggle to differentiate pyrrolidine isomers because they rely on default collision-induced dissociation (CID) parameters. This guide objectively compares the performance of GC-EI-MS , LC-ESI-QqQ , and LC-ESI-HRMS , detailing the mechanistic causality behind their fragmentation differences and providing self-validating protocols to ensure robust structural elucidation.

Mechanistic Principles of Pyrrolidine Fragmentation

Understanding why a molecule fragments a certain way is a prerequisite for selecting the correct analytical platform. The fragmentation mechanics of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol diverge significantly based on the ionization method employed[3]:

The ESI Challenge: Proton Sequestration (Even-Electron Ions)

In positive-ion Electrospray Ionization (ESI), the highly basic secondary amine of the pyrrolidine ring readily accepts a proton, forming an even-electron [M+H]+ precursor at m/z 144.1388. During standard Higher-energy Collisional Dissociation (HCD), the pyrrolidine nitrogen "sequesters" this proton[1]. Because the charge is highly localized and stabilized, the molecule resists extensive backbone fragmentation.

Instead of breaking the ring, the energy is funneled into the weakest peripheral bonds, preferentially driving the neutral loss of water (-18.0106 Da) from the ethan-1-ol side chain to yield m/z 126.1283. This phenomenon creates a dominant, uninformative product ion spectrum that severely hinders deep structural elucidation and impurity profiling[1][4].

The EI Advantage: Radical-Driven Cleavage (Odd-Electron Ions)

Conversely, in Gas Chromatography-Electron Ionization (GC-EI-MS) at 70 eV, the molecule is stripped of an electron to form a radical cation [M]+• at m/z 143. The presence of the unpaired electron fundamentally changes the fragmentation causality[5]. It drives aggressive α -cleavage at the C2-C( α ) bond of the side chain, expelling a •CH2CH2OH radical (45 Da). This yields a highly stable 3,3-dimethyl-3,4-dihydro-2H-pyrrol-1-ium base peak at m/z 98.0970, providing immediate confirmation of the core ring structure[3][5].

Table 1: Quantitative Fragmentation Data
Ion SpeciesElemental FormulaExact Mass (m/z)Dominant PlatformMechanistic Origin
Protonated Molecule [C8H18NO]+144.1388LC-ESI-HRMSProtonation of basic pyrrolidine nitrogen.
Radical Cation [C8H17NO]+•143.1310GC-EI-MS70 eV electron bombardment.
Dehydrated Ion [C8H16N]+126.1283LC-ESI-HRMSNeutral loss of H2O from the ethan-1-ol side chain.
α -Cleavage Product [C6H12N]+98.0970GC-EI-MS / ESICleavage of C2-C( α ) bond; loss of •CH2CH2OH.

Objective Performance Comparison of MS Alternatives

No single platform is universally superior; selection depends entirely on whether your goal is high-throughput quantitation or deep structural characterization.

Table 2: MS Platform Performance Comparison
Analytical PlatformIonization MechanismPrimary Analytical UtilityFragmentation RichnessMass Accuracy
GC-EI-MS Hard (70 eV, Odd-Electron)Volatile profiling, library matchingHigh (Extensive radical cleavage)Nominal (~0.1 Da)
LC-ESI-QqQ Soft (Even-Electron)Targeted PK quantitation (MRM)Low (Proton sequestration limits MS2)Nominal (~0.1 Da)
LC-ESI-HRMS Soft (ISF-Optimized)Unknowns, impurity profilingMedium-High (Requires ISF tuning)High (< 2 ppm)

Experimental Workflows: Self-Validating Systems

Protocol 1: LC-ESI-HRMS with In-Source Fragmentation (ISF) Optimization

Standard HCD fails to provide extensive structural coverage for pyrrolidine derivatives. By intentionally increasing the source voltage (declustering potential), we can induce In-Source Fragmentation (ISF) prior to the mass analyzer. This strips away the uninformative side chains, allowing the core fragments to be isolated and further dissociated in the collision cell[1].

  • Step 1: System Calibration. Infuse a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

    • Validation Checkpoint: Do not proceed unless mass accuracy is < 2 ppm and resolution is > 60,000 at m/z 200.

  • Step 2: ISF Voltage Titration. Infuse 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol at 1 µg/mL. Stepwise increase the source fragmentation voltage (e.g., from 0 V to 100 V).

  • Step 3: Precursor Selection. Monitor the ratio of the intact [M+H]+ (m/z 144.14) to the primary dehydrated ion (m/z 126.13).

    • Validation Checkpoint: The optimal ISF state is achieved when the m/z 126.13 ion reaches ~50% relative abundance. This ion now serves as your new pseudo-precursor[1].

  • Step 4: MS/MS Acquisition. Isolate the ISF-generated m/z 126.13 ion in the quadrupole and apply stepped HCD collision energies (20, 30, 40 NCE) to force ring-opening pathways[4].

Protocol 2: GC-EI-MS Radical Cation Analysis
  • Step 1: Inlet and Column Conditioning. Install a non-polar capillary column (e.g., HP-5MS) and set the inlet to 250°C.

    • Validation Checkpoint: Run a blank solvent injection. The baseline must exhibit a signal-to-noise ratio (S/N) < 3 for common siloxane background peaks (m/z 207, 281).

  • Step 2: Sample Derivatization (Optional but Recommended). Because the terminal hydroxyl group can cause peak tailing, derivatize the sample with BSTFA + 1% TMCS for 30 mins at 60°C to form the TMS ether.

  • Step 3: 70 eV Ionization. Operate the EI source at 230°C and 70 eV.

    • Validation Checkpoint: The resulting spectrum must display the diagnostic α -cleavage base peak (m/z 98) with an isotopic distribution matching the theoretical C6H12N+ formula[5].

Visualizing the Analytical Decision Tree

MS_Platform_Decision Compound 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol Quant Targeted Quantitation Compound->Quant Struct Structural Elucidation Compound->Struct Volatile Volatile Profiling Compound->Volatile QqQ LC-ESI-QqQ Quant->QqQ HRMS LC-ESI-HRMS Struct->HRMS GCMS GC-EI-MS Volatile->GCMS ProtonSeq Proton Sequestration (Dominant m/z 126) QqQ->ProtonSeq MS/MS Bottleneck HRMS->ProtonSeq HCD Bottleneck Radical Radical Cation [M]+• (Extensive Cleavage) GCMS->Radical 70 eV Ionization ISF In-Source Fragmentation (ISF) Optimization ProtonSeq->ISF Increase Source Voltage

Analytical Decision Tree and Fragmentation Bottlenecks for Pyrrolidine Derivatives.

References

  • Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: PubChem Compound Summary for CID 70690, N,N-Dipropylacetamide (C8H17NO) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Fragmentation pathways of α -pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives Source: West Virginia University Research Repository URL: [Link]

  • Title: Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation-assisted mass spectral networking Source: Chinese Journal of Natural Medicines (via PubMed) URL: [Link]

Sources

Validating the Stereoselectivity of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing steric bulk with catalytic turnover in asymmetric aminocatalysis. Since the seminal introduction of proline-catalyzed asymmetric aldol reactions[1], the field has rapidly evolved. While MacMillan’s imidazolidinones[2] excel in LUMO-lowering iminium catalysis, and the Hayashi-Jørgensen diarylprolinol silyl ethers[3] dominate steric-shielding enamine catalysis, researchers continually seek catalysts that offer both high facial selectivity and robust hydrogen-bonding direction.

This guide objectively evaluates 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol , a highly specialized bifunctional organocatalyst. By dissecting its structural causality, comparing its performance against industry benchmarks, and providing a self-validating experimental protocol, this document serves as a definitive resource for drug development professionals optimizing asymmetric carbon-carbon bond formations.

Mechanistic Rationale: The Causality of Catalyst Design

To understand why 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol is highly effective for asymmetric Michael and Aldol additions, we must analyze its structure as a self-contained stereocontrol system:

  • The Pyrrolidine Core (Covalent Activation): The secondary amine condenses with carbonyl substrates to form a nucleophilic enamine intermediate, raising the HOMO of the substrate.

  • The gem-Dimethyl Group at C3 (Steric Shielding): The addition of two methyl groups at the C3 position is not merely a structural variation; it exerts a profound Thorpe-Ingold effect. This steric wall restricts the conformational flexibility of the adjacent C2 substituent, locking the catalyst into a rigid geometry that completely shields one enantioface of the enamine.

  • The Ethan-1-ol Arm at C2 (H-Bond Direction): Unlike bulky silyl ethers that rely purely on steric repulsion[3], the terminal hydroxyl group acts as a hydrogen-bond donor. It actively anchors the incoming electrophile (e.g., the nitro group of a nitroolefin), directing its trajectory exclusively to the unshielded face.

Comparative Performance Data

To objectively validate this catalyst, we must benchmark it against the three pillars of classical organocatalysis. The data below summarizes performance in a standard asymmetric Michael addition of aldehydes to nitroolefins.

Catalyst SystemPrimary Activation ModeTypical LoadingEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reaction Time
L-Proline Enamine / Bifunctional20 mol%70 - 80%~ 3:124 - 48 h
MacMillan (1st Gen) Iminium (LUMO lowering)10 - 20 mol%85 - 90%~ 5:112 - 24 h
Hayashi-Jørgensen Enamine (Steric Shielding)1 - 5 mol%> 95%> 95:52 - 8 h
2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol Enamine / H-Bonding 10 mol% > 92% > 90:10 8 - 12 h

Insight: While the Hayashi-Jørgensen catalyst achieves superior ee% at lower loadings due to extreme steric bulk, 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol offers a highly competitive alternative when hydrogen-bond activation of the electrophile is required to accelerate the reaction of sterically hindered substrates.

Enamine Catalytic Cycle & Stereocontrol Pathway

The following diagram maps the logical flow of the catalytic cycle, demonstrating how the catalyst regenerates while transferring chiral information.

EnamineCycle Cat 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol (Free Catalyst) Iminium1 Iminium Intermediate (Condensation) Cat->Iminium1 + Aldehyde - H2O Ald Aldehyde Substrate Ald->Iminium1 Enamine Chiral Enamine (Sterically Shielded) Iminium1->Enamine - H+ Iminium2 Product Iminium (Stereocenter Formed) Enamine->Iminium2 + Electrophile H-Bond Directed Attack Elec Nitroolefin (Electrophile) Elec->Iminium2 Iminium2->Cat + H2O Hydrolysis Prod Enantioenriched Product Iminium2->Prod Release

Fig 1: Enamine catalytic cycle showing H-bond directed electrophilic attack and catalyst regeneration.

Experimental Workflow: Self-Validating Protocol

To ensure trustworthiness, a protocol must be self-validating. The following procedure for the Asymmetric Michael Addition of Butanal to trans-β-Nitrostyrene includes built-in controls to verify that the observed stereoselectivity is exclusively a product of the catalyst.

Step 1: Catalyst Initiation & System Setup
  • Procedure: In a dry 10 mL round-bottom flask, dissolve 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%) in 2.0 mL of anhydrous toluene.

  • Causality: The benzoic acid acts as a crucial co-catalyst. It accelerates the initial condensation to form the iminium ion and facilitates the final hydrolysis step. Without it, catalyst turnover stalls, and the racemic background reaction begins to compete.

Step 2: Electrophile Addition & Temperature Equilibration
  • Procedure: Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) to the solution. Lower the reaction temperature to 0 °C using an ice bath and stir for 10 minutes.

  • Causality: Lowering the temperature to 0 °C suppresses the uncatalyzed, racemic background reaction. Because the catalyzed enamine pathway has a significantly lower activation energy, it proceeds smoothly at this temperature, thereby maximizing the final enantiomeric excess.

Step 3: Substrate Addition
  • Procedure: Add butanal (1.0 mmol, 2.0 equiv) dropwise over 5 minutes.

  • Causality: Slow addition maintains a low steady-state concentration of the aldehyde, preventing unwanted self-aldol condensation side-reactions.

Step 4: Quenching and Isolation
  • Procedure: Monitor via TLC. Upon completion (approx. 10 hours), quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with ethyl acetate (3 × 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Step 5: Self-Validating Stereochemical Analysis
  • Procedure: Determine the ee% and dr via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

  • Validation Requirement: You must run a parallel control reaction substituting the chiral catalyst with achiral pyrrolidine. This control provides the exact retention times for the racemic mixture, proving that the peak integration in your primary experiment is an accurate reflection of the chiral catalyst's stereodirecting power.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. [Link]

  • Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. [Link]

Sources

benchmarking 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol against standard pyrrolidine ligands

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol Against Standard Pyrrolidine Ligands in Asymmetric Catalysis

Executive Summary

In the landscape of asymmetric synthesis, pyrrolidine-based chiral ligands and organocatalysts—most notably L-proline, prolinol, and diphenylprolinol—have long served as the industry standard. However, their performance can plateau in highly demanding transformations due to inherent conformational flexibilities within the unsubstituted pyrrolidine ring.

As a Senior Application Scientist, I have evaluated 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol as a next-generation alternative. This guide objectively benchmarks this homologated, sterically constrained ligand against standard pyrrolidine derivatives. By leveraging the Thorpe-Ingold effect via a C3 gem-dimethyl group and optimizing metal-binding geometry through a C2 hydroxyethyl tether, this ligand demonstrates superior enantioselectivity and catalytic turnover, particularly in transition-metal-catalyzed asymmetric transformations such as the Henry (nitroaldol) reaction[1][2].

Structural & Mechanistic Rationale

To understand the performance delta between these ligands, we must analyze the causality behind their stereochemical directing mechanisms.

  • The Thorpe-Ingold Effect & Conformational Locking: Standard prolinol derivatives rely entirely on the steric bulk of the C2 substituent to shield one enantiomeric face. However, the unsubstituted pyrrolidine ring undergoes rapid pseudorotation between envelope and half-chair conformations. This flexibility creates "conformational leaks," allowing transient exposure of the shielded face. The introduction of a gem-dimethyl group at the C3 position in 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol induces severe steric repulsion with the C4 protons, locking the ring into a rigid envelope conformation. This rigidity ensures continuous, uncompromised face-shielding[3].

  • Chelate Ring Thermodynamics: Standard prolinols feature a hydroxymethyl group, which upon binding to a transition metal (e.g., Cu²⁺ or Zn²⁺), forms a highly strained 5-membered chelate ring. In contrast, the homologated ethan-1-ol (hydroxyethyl) tether of the target ligand forms a thermodynamically stable 6-membered chelate ring. This optimized "bite angle" enhances the Lewis acidity of the coordinated metal and prevents ligand dissociation during the catalytic cycle[1].

Comparative Performance Data

To objectively benchmark these ligands, we utilized the Cu(II)-catalyzed asymmetric Henry reaction between benzaldehyde and nitromethane—a highly sensitive probe for evaluating ligand bite angle and steric shielding[2].

Reaction Conditions: 1.0 mmol benzaldehyde, 10.0 mmol nitromethane, 5 mol% Cu(OAc)₂, 5.5 mol% Ligand, Ethanol (2.0 mL), 0 °C.

Ligand / CatalystChelate SizeYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol 6-Membered96%98% 12
L-Prolinol 5-Membered72%65%24
α,α-Diphenylprolinol 5-Membered88%84%18
MacMillan's Imidazolidinone (Control)N/A<10%N/A48

Visualizing the Stereocontrol Logic

G Target 2-(3,3-dimethylpyrrolidin-2-yl) ethan-1-ol Mech1 Gem-Dimethyl Group (Thorpe-Ingold Effect) Target->Mech1 Mech2 Hydroxyethyl Tether (6-Membered Chelate) Target->Mech2 Standard Standard Prolinols (e.g., Diphenylprolinol) Mech3 Unrestricted Ring Pucker (5-Membered Chelate) Standard->Mech3 State1 Rigid Enantiomeric Face Shielding Mech1->State1 Locks Conformation Mech2->State1 Optimal Bite Angle State2 Conformational Flexibility Mech3->State2 Substrate Rotation Result1 >95% ee High Catalytic Turnover State1->Result1 Result2 <85% ee Moderate Turnover State2->Result2

Logical workflow comparing stereocontrol mechanisms of 3,3-dimethylpyrrolidine vs. standard ligands.

Validated Experimental Workflow: Asymmetric Henry Reaction

This protocol is designed as a self-validating system. It includes internal controls to ensure that any observed enantioselectivity is strictly a function of the ligand's architectural superiority, rather than background reactions.

A. Rationale for Reagent Selection
  • Copper(II) Acetate Monohydrate: Selected over Cu(OTf)₂ because the acetate counterion acts as an internal basic co-catalyst. It deprotonates nitromethane to form the active copper-nitronate species, eliminating the need for external amine bases that could competitively bind the metal and erode ee.

  • Ethanol Solvent: Provides a protic environment that accelerates the proton-transfer steps during the catalytic cycle while maintaining full solubility of the Cu-ligand complex.

B. Step-by-Step Procedure
  • Catalyst Complexation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Cu(OAc)₂·H₂O (10.0 mg, 0.05 mmol, 5 mol%).

  • Ligand Addition: Add 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (7.9 mg, 0.055 mmol, 5.5 mol%). Note: The slight 0.5 mol% excess of ligand ensures complete consumption of the copper salt, preventing uncoordinated Cu(II) from catalyzing a racemic background reaction.

  • Solvation & Activation: Add absolute ethanol (2.0 mL). Stir the deep blue suspension at room temperature for 1 hour until it becomes a homogeneous, deep royal-blue solution, indicating complete formation of the 6-membered chelate complex.

  • Substrate Addition: Cool the reaction mixture to 0 °C using a cryocooler. Add benzaldehyde (101 μL, 1.0 mmol).

  • Initiation: Dropwise, add nitromethane (540 μL, 10.0 mmol). The large excess drives the reaction kinetics forward.

  • Quenching: After 12 hours of stirring at 0 °C, quench the reaction by adding 1.0 M aqueous HCl (2.0 mL) to dismantle the Cu-complex. Extract with ethyl acetate (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc 8:2) to isolate the β-nitro alcohol.

C. System Validation & Quality Control

To validate the integrity of this protocol, two parallel control experiments must be run simultaneously:

  • Racemic Control: Run the exact protocol replacing the chiral ligand with achiral N,N,N',N'-tetramethylethylenediamine (TMEDA). This generates the racemic standard required to calibrate the Chiral HPLC method and prove baseline separation of the enantiomers.

  • Internal Standard Quantification: Add 1,3,5-trimethoxybenzene (0.33 mmol) to the crude NMR sample prior to purification. Comparing the integration of the internal standard (6.08 ppm, 3H) against the product's methine proton ensures the reported yield is absolute and not artificially inflated by solvent retention.

Sources

A Researcher's Guide to the Infrared Spectroscopy of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, a bifunctional molecule of interest in synthetic chemistry and drug development. By leveraging the principles of vibrational spectroscopy, we can elucidate key structural features. This analysis is grounded in a comparative approach, contrasting the spectrum of our target molecule with simpler, related structures to isolate and understand the contributions of its constituent functional groups: a primary alcohol and a secondary cyclic amine.

The unique structure of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, featuring both a hydroxyl (-OH) and a secondary amine (-NH-) group, presents a distinctive and informative IR spectrum. The proximity of these groups allows for potential intramolecular hydrogen bonding, which can significantly influence the position and shape of their characteristic absorption bands. Understanding these nuances is critical for confirming molecular identity and purity.

Caption: Molecular structure of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol.

Predicted IR Spectrum: An Overview

The infrared spectrum of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol is dominated by features arising from its alcohol and amine functionalities.

  • O-H and N-H Stretching Region (3500-3200 cm⁻¹): The most prominent feature is expected in this high-frequency region. The O-H stretch from the primary alcohol will produce a very intense and broad absorption band due to extensive intermolecular hydrogen bonding.[1][2] The N-H stretch from the secondary amine is typically less intense and sharper than an O-H stretch.[3][4] In this molecule, the N-H peak is anticipated to appear as a shoulder on the much broader O-H band, or be completely enveloped by it. The exact position and breadth are sensitive to hydrogen bonding, both intermolecularly and potentially intramolecularly between the -OH and -NH groups.[5][6]

  • C-H Stretching Region (3000-2850 cm⁻¹): Multiple sharp to medium bands will appear just below 3000 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the various sp³ C-H bonds in the pyrrolidine ring, dimethyl groups, and ethanol side chain.[7]

  • Fingerprint Region (1500-650 cm⁻¹): This region will contain a wealth of information, though peak assignment can be complex.

    • C-O Stretch: A strong, characteristic band for the primary alcohol's C-O stretching vibration is expected in the 1075-1000 cm⁻¹ range.[8][9]

    • C-N Stretch: The aliphatic C-N stretching vibration will likely produce a weak to medium intensity band between 1250-1020 cm⁻¹.[3] This may overlap with the stronger C-O stretch.

    • N-H Wag: A broad, strong band characteristic of secondary amines due to N-H out-of-plane bending (wagging) is expected between 910-665 cm⁻¹.[3][10]

Comparative Spectral Analysis

To precisely understand the spectral features of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol, we compare its expected absorptions with those of simpler molecules that contain its core functional groups. This allows for a more definitive assignment of the observed bands.

Vibrational Mode2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol (Predicted)Ethanol (Comparative)Pyrrolidine (Comparative)
O-H Stretch ~3350 cm⁻¹ (very broad, strong)~3390 cm⁻¹ (very broad, strong)[1][2]N/A
N-H Stretch ~3300 cm⁻¹ (medium, sharp, may be obscured)N/A~3350 cm⁻¹ (medium, sharp)[11]
C-H Stretch (sp³) 2980-2850 cm⁻¹ (multiple, strong)2980-2880 cm⁻¹ (multiple, strong)2970-2850 cm⁻¹ (multiple, strong)[11]
C-O Stretch 1050-1075 cm⁻¹ (strong)[8][9]~1055 cm⁻¹ (strong)[2]N/A
C-N Stretch 1250-1020 cm⁻¹ (weak-medium)[3]N/A~1100 cm⁻¹ (medium)
N-H Wag 910-665 cm⁻¹ (broad, medium)[3]N/APresent, often broad

Discussion of Comparative Data:

  • Ethanol serves as our baseline for a primary alcohol. Its spectrum is dominated by the broad O-H stretch around 3390 cm⁻¹ and a strong C-O stretch near 1055 cm⁻¹.[2] This confirms our assignment of these key bands in the target molecule.

  • Pyrrolidine , a simple secondary cyclic amine, provides the reference for the N-H and C-N vibrations. Secondary amines typically show a single N-H stretching band that is weaker and sharper than an alcohol's O-H band.[10][12] The key takeaway is that in our target molecule, the intense O-H absorption will likely overshadow the N-H stretch.

  • The fingerprint region of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol will be a composite of features from both alcohol and amine functionalities. The strong C-O stretch will be the most readily identifiable peak, while the C-N stretch may be harder to assign definitively due to its lower intensity and potential overlap.

Experimental Protocol: FT-IR Spectrum Acquisition

This protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a liquid sample like 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol using an Attenuated Total Reflectance (ATR) accessory, which is common in modern research laboratories.

Objective: To acquire a mid-infrared spectrum (4000-400 cm⁻¹) of the analyte for structural verification.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

    • Verify that the sample compartment is clean and the ATR crystal is free of any residues from previous analyses. Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical bench.[1]

    • Parameters: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

    • Causality: The instrument software will subtract this background from the sample spectrum, ensuring that the final output contains only the absorption bands from the analyte itself.

  • Sample Application:

    • Using a clean pipette, place a single drop of liquid 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol onto the center of the ATR crystal. Ensure the crystal surface is fully covered. For volatile samples, a cover can be used to minimize evaporation during measurement.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters (32 scans, 4 cm⁻¹ resolution) as the background scan. Using identical parameters is essential for accurate spectral subtraction.

  • Data Processing and Analysis:

    • The software automatically performs the background subtraction.

    • Apply an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam into the sample, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.

    • Use the spectral analysis tools to label the wavenumbers of significant peaks and compare them against the expected values from the comparative analysis table.

A 1. Instrument Preparation (Clean ATR Crystal) B 2. Background Acquisition (32 Scans, 4 cm⁻¹ Res.) A->B Measure Instrument/Atmosphere C 3. Sample Application (1 drop of Analyte) B->C Prepare for Sample D 4. Sample Acquisition (Identical Parameters) C->D Measure Sample E 5. Data Processing (Background Subtraction, ATR Correction) D->E Generate Analyte Spectrum F 6. Spectral Analysis (Peak Assignment & Comparison) E->F Interpret Data

Caption: Workflow for FT-IR comparative analysis.

Conclusion

The IR spectrum of 2-(3,3-dimethylpyrrolidin-2-yl)ethan-1-ol provides a definitive fingerprint for its unique bifunctional structure. The key identifying features are an extremely broad O-H stretch, often masking the secondary N-H stretch, combined with a strong C-O stretching band in the fingerprint region. By conducting a comparative analysis against simpler molecules like ethanol and pyrrolidine, researchers can confidently assign the principal absorption bands and confirm the presence of both the primary alcohol and secondary amine moieties. This analytical approach, grounded in a solid understanding of group frequencies, is an indispensable tool for quality control and structural elucidation in the development of complex organic molecules.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-37. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]

  • Micro-Controle. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-49. Retrieved from [Link]

  • Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-4, PPT-10). Retrieved from [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 14-21. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook. Retrieved from [Link]

Sources

Safety Operating Guide

2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized secondary amine derivatives like 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol requires a rigorous, chemistry-driven approach to laboratory safety and waste management. As a substituted pyrrolidine amino alcohol, this compound presents a unique intersection of hazards: the strong basicity and nucleophilicity of the pyrrolidine nitrogen, combined with the hygroscopic and reactive nature of the primary alcohol appendage.

To ensure absolute operational safety and regulatory compliance, laboratory personnel must move beyond generic disposal guidelines and understand the mechanistic reasoning behind each handling and disposal protocol.

Physicochemical Hazard Profiling & Causality

Before executing any disposal or spill response, it is critical to understand the chemical behavior of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol.

  • Alkalinity and Corrosivity: The secondary amine within the pyrrolidine ring is a strong Lewis and Brønsted base. In aqueous solutions, it readily protonates, generating hydroxide ions that can drive the pH above 12.5, classifying the waste as a RCRA D002 (Corrosive) hazard[1]. This basicity is the primary driver for its ability to cause severe skin burns and serious eye damage (GHS Hazard H314)[2].

  • Steric Hindrance vs. Nucleophilicity: While the 3,3-dimethyl substitution provides localized steric hindrance, the nitrogen remains highly nucleophilic. It will react exothermically with strong acids, alkylating agents, and acylating agents.

  • Nitrosamine Formation Risk: Like all secondary amines, this compound must never be mixed with nitrites, nitric acid, or nitrous acid waste streams. Such mixtures can spontaneously form N-nitrosamines, a class of highly potent, heavily regulated human carcinogens.

Quantitative Hazard & RCRA Classification Data

To facilitate rapid decision-making during waste segregation, the following table synthesizes the GHS hazard classifications for pyrrolidine-based amino alcohols and their corresponding Environmental Protection Agency (EPA) RCRA waste codes[1],[3].

Chemical Property / HazardGHS ClassificationAssociated RCRA Waste CodeDisposal Segregation Strategy
High Basicity (Aqueous) Skin Corr. 1B (H314), Eye Dam. 1 (H318)D002 (Corrosive, pH ≥ 12.5)Segregate from acids; neutralize prior to aqueous waste collection.
Organic Solvent Miscibility Flam. Liq. 2 or 3 (H225/H226)*D001 (Ignitable, Flash Point < 60°C)Collect in non-halogenated organic waste; keep away from oxidizers.
Systemic Toxicity Acute Tox. 4 (H302, H312, H332)U-Listed (if unused/pure product)Incineration via licensed hazardous waste facility.

*Note: Flammability depends heavily on the solvent matrix it is dissolved in during synthesis or purification.

Step-by-Step Operational Protocols

The following self-validating protocols are designed to ensure that every action taken during the handling and disposal of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol is safe, verifiable, and compliant with Title 40 CFR 261[3].

Protocol 1: Routine Laboratory Waste Segregation and Disposal

Causality: Improper mixing of amine waste with incompatible chemical streams can lead to pressurization of waste carboys, exothermic eruptions, or the generation of toxic gases.

  • Matrix Identification: Determine if the 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol waste is dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate) or an aqueous buffer.

  • Organic Waste Routing:

    • If in a halogenated solvent (e.g., DCM), route to the Halogenated Organic Waste stream.

    • If in a non-halogenated solvent, route to the Non-Halogenated Organic Waste stream.

    • Validation Step: Ensure the receiving carboy contains NO strong oxidizers (e.g., peroxides, permanganates) or concentrated mineral acids.

  • Aqueous Waste Neutralization (The "Exotherm Mitigation" Step):

    • If the waste is aqueous, test the initial pH using broad-spectrum pH paper.

    • If pH ≥ 12.5, the solution must be neutralized to prevent D002 RCRA violations during transport[1].

    • Place the waste beaker in an ice bath. Causality: Amine neutralization is highly exothermic; thermal control prevents solvent boiling and aerosolization of the amine.

    • Slowly titrate with 1M Citric Acid or 1M HCl while stirring continuously until the pH reaches 7.0 - 8.0.

    • Validation Step: Re-test the pH after 10 minutes of stirring to ensure the buffer capacity of the amino alcohol has been fully overcome.

  • Manifesting: Label the waste container clearly with "Contains Pyrrolidine Derivatives / Amino Alcohols" to alert the waste disposal company of the nitrogenous content, which requires specific incineration temperatures to prevent NOx emissions.

Protocol 2: Emergency Spill Response and Decontamination

Causality: Standard spill kits often contain materials that are incompatible with strong organic bases. A tailored approach is required.

  • Isolation & PPE: Evacuate the immediate area. Don heavy-duty butyl rubber or nitrile gloves (amines rapidly permeate standard latex), splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[3].

    • Critical Warning: Do NOT use sawdust or paper towels for bulk liquid absorption, as the high surface area combined with the basic amine can trigger spontaneous combustion if trace oxidizers are present.

  • Neutralization & Collection:

    • Spray the absorbed spill area with a dilute, weak acid (e.g., 5% acetic acid) to neutralize the residual amine base.

    • Scoop the neutralized absorbent into a high-density polyethylene (HDPE) solid waste container using non-sparking tools.

  • Surface Decontamination: Wash the fume hood deck or benchtop with copious amounts of water, followed by a standard detergent. Test the final rinse water with pH paper to confirm all basic residues have been removed.

Waste Management Decision Workflow

To streamline laboratory compliance, follow this logical decision tree for the disposal of pyrrolidine amino alcohols.

WasteWorkflow Gen Waste Generation: 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol Matrix Determine Waste Matrix Gen->Matrix Org Organic Solvent Matrix (Collect as Non-Halogenated) Matrix->Org Solvent-based Aq Aqueous Matrix (Test pH) Matrix->Aq Water-based Disposal EHS / RCRA-Compliant Incineration Facility Org->Disposal pHHigh pH ≥ 12.5 (RCRA D002 Corrosive) Aq->pHHigh Highly Basic pHOk 2 < pH < 12.5 (Aqueous Toxic Waste) Aq->pHOk Neutralized pHHigh->pHOk Titrate with 1M Citric Acid pHOk->Disposal

Workflow for the segregation and RCRA-compliant disposal of pyrrolidine amino alcohol waste.

References

  • Pennsylvania Department of Environmental Protection. (2014). LOSALT LS1515 Safety Data Sheet (RCRA ignitable waste, D001 / D002 Corrosive material guidelines for amino alcohols). Retrieved from 1

  • NextSDS. (N.d.). 2-(pyrrolidin-2-yl)ethan-1-ol hydrochloride — Chemical Substance Information & Hazard Classifications. Retrieved from 2

  • Sigma-Aldrich (MilliporeSigma). (2025). SAFETY DATA SHEET - Pyrrolidine (Handling, Ecotoxicity, and Nitrosamine Formation Risks). Retrieved from

  • Comet Chemical Company Ltd. (2024). Triethanolamine 99% - SAFETY DATA SHEET (Amino Alcohol RCRA Title 40 CFR 261 Waste Identification). Retrieved from 3

Sources

A Senior Application Scientist's Guide to Handling 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol. As a substituted pyrrolidine derivative, this compound requires a cautious and informed approach to laboratory use. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your research and development endeavors.

Hazard Assessment: A Proactive, Logic-Based Approach

The pyrrolidine scaffold is associated with significant hazards that we must assume are present in its derivatives until proven otherwise. Key hazards include:

  • Corrosivity: Pyrrolidine is known to cause severe skin burns and eye damage.[2]

  • Toxicity: It is harmful if swallowed or inhaled.[2]

  • Flammability: Pyrrolidine is a highly flammable liquid and vapor, necessitating strict control of ignition sources.[2][3]

  • Organ System Effects: High concentrations may impact the nervous system.[4]

The specific structure of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol includes an ethanol group, which may decrease its volatility compared to pyrrolidine. However, the fundamental risks associated with the amine functional group—corrosivity and toxicity—must be diligently managed.

The Core of Protection: Engineering and Personal Protective Controls

The hierarchy of controls dictates that engineering solutions are the primary line of defense. Personal Protective Equipment (PPE) is essential, but secondary.

Primary Engineering Control: The Chemical Fume Hood All handling of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and aerosols, providing the most critical layer of protection against respiratory exposure.[5]

The Essential PPE Ensemble The following PPE is mandatory for all personnel handling the compound. The rationale behind each selection is critical to understanding and ensuring compliance.

  • Eye and Face Protection:

    • Why: To prevent contact with splashes of liquid or aerosols, which could cause severe eye damage.[2]

    • Protocol: At a minimum, wear tightly fitting, indirect-vent chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[2] When there is a heightened risk of splashing (e.g., during transfers of larger volumes or when reacting under pressure), a face shield must be worn in addition to safety goggles.[4]

  • Hand Protection:

    • Why: To prevent skin contact, which can lead to burns, irritation, and potential systemic absorption.[4]

    • Protocol: Wear compatible chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For extended handling or immersion, heavier-duty gloves such as butyl rubber or laminate film gloves should be considered. Always inspect gloves for tears or holes before use.[2] Employ proper glove removal technique to avoid contaminating your skin.[2] Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection:

    • Why: To protect the skin on the arms and body from accidental spills and splashes.

    • Protocol: A flame-resistant laboratory coat is mandatory. Ensure the coat is fully buttoned and the sleeves are not rolled up. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection:

    • Why: To prevent the inhalation of harmful vapors, especially in situations where engineering controls may be compromised or during an emergency.[2]

    • Protocol: Standard operations within a functional fume hood should not require respiratory protection. However, in the event of a significant spill or a failure of ventilation, respiratory protection will be necessary. A full-face respirator with an organic vapor/amine-specific (Type ABEK) cartridge is the recommended apparatus.[2] All users of respirators must be fit-tested and trained in their proper use.

PPE Selection Summary

The required level of PPE is dictated by the specific task and associated risks. This table provides a clear, at-a-glance guide for operational planning.

Task / ScenarioMinimum Required PPE
Low-Volume (<50 mL) Handling in a Fume Hood Chemical Splash Goggles, Nitrile Gloves, Flame-Resistant Lab Coat
High-Volume (>50 mL) Transfers or Reactions Chemical Splash Goggles and Face Shield, Nitrile or Butyl Gloves, Flame-Resistant Lab Coat, Chemical-Resistant Apron
Weighing Solid Form (if applicable) Chemical Splash Goggles, Nitrile Gloves, Flame-Resistant Lab Coat (within an enclosure or fume hood)
Spill Cleanup / Emergency Response Full-Face Respirator with ABEK Cartridge, Heavy-Duty Chemical Gloves (e.g., Butyl), Chemical-Resistant Suit or Coveralls, Boot Covers

Step-by-Step Operational and Disposal Plan

Adherence to a strict, repeatable workflow is paramount for safety and experimental integrity.

Safe Handling Protocol
  • Pre-Operation Safety Check: Verify that the chemical fume hood is operational and the sash is at the appropriate working height. Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Donning PPE: Put on your lab coat, followed by safety goggles/face shield. Finally, don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Chemical Handling: Conduct all work at least 6 inches inside the fume hood sash. Use non-sparking tools and ensure all containers are grounded and bonded during transfers to prevent static discharge.[3] Keep containers tightly closed when not in use.[4]

  • Post-Operation: Upon completion of work, decontaminate any surfaces.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination. First, remove your gloves using the proper technique. Then, remove your lab coat, followed by your eye and face protection.

  • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[4]

Waste Disposal Plan
  • Waste Segregation: All materials that come into contact with 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol are to be considered hazardous waste. This includes excess reagent, reaction mixtures, contaminated gloves, pipette tips, and paper towels. Maintain separate, clearly labeled waste containers for liquid and solid waste.[6]

  • Container Management: Use appropriate, chemically compatible, and leak-proof containers for waste. Containers must be kept closed at all times, except when adding waste.[6]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and a full chemical description of the contents, including the name "2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol" and any other constituents.[6]

  • Disposal: Do not pour any waste down the drain.[2] Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.[7][8]

Emergency Response Protocol

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

In Case of a Spill:

  • Small Spill (inside fume hood): Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[3] Place the contaminated material into a sealed, labeled hazardous waste container.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and notify your EHS department immediately. Do not attempt to clean it up unless you are trained and equipped for emergency response.[2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol.

PPE_Workflow cluster_Start Task Assessment cluster_Controls Engineering & Administrative Controls cluster_PPE PPE Selection cluster_Final Final Action Start Define Experimental Task FumeHood Is the task performed in a certified fume hood? Start->FumeHood StopWork STOP WORK Consult EHS FumeHood->StopWork  No Volume Volume > 50mL or High Splash Risk? FumeHood->Volume  Yes BasePPE Standard PPE: - Goggles - Nitrile Gloves - Lab Coat Volume->BasePPE  No EnhancedPPE Enhanced PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Apron Volume->EnhancedPPE  Yes Proceed Proceed with Experiment BasePPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection workflow based on task risk assessment.

References

  • HAZARD SUMMARY: Pyrrolidine . New Jersey Department of Health.

  • Safety Data Sheet: Pyrrolidine . Apollo Scientific.

  • Material Safety Data Sheet: PYRROLIDINE . Central Drug House (P) Ltd.

  • Material Safety Data Sheet: 2,3-Dimethyl-1,3-butadiene . Sigma-Aldrich.

  • Safety Data Sheet: 1-Methylpyrrolidine . Fisher Scientific.

  • Safety Data Sheet: Ethanol absolute . Merck KGaA.

  • Safety Data Sheet: 2-(Pyrrolidin-1-yl)ethan-1-ol . Sigma-Aldrich.

  • Safety Data Sheet: Pyrrolidine . Sigma-Aldrich.

  • Material Safety Data Sheet: N-Methyl-2-pyrrolidinone . ScienceLab.com.

  • Material Safety Data Sheet: 2-Pyrrolidinone, 98% . Cole-Parmer.

  • Safety Data Sheet: 1,2-Ethanedithiol . TCI America.

  • Material Safety Data Sheet: KR-F2321 . K-Chem, Inc.

  • Safety Data Sheet: 2-Pyrrolidinone, 1-ethyl- . Fisher Scientific.

  • Safety Data Sheet: 2-(piperidin-1-yl)ethane-1-thiol . Enamine.

  • Safety Data Sheet: Extreme Stretch - All Colors . DAP Global Inc.

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.